molecular formula C8H8N2O2S B3327705 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-39-3

6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Numéro de catalogue: B3327705
Numéro CAS: 37162-39-3
Poids moléculaire: 196.23 g/mol
Clé InChI: SNNZNULCFHXTLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound based on the privileged 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This core scaffold is recognized for its diverse pharmacological potential and is a key intermediate for researchers exploring novel therapeutic agents. The specific research applications for this 6-methyl derivative are derived from the well-documented profile of its parent chemical class. The 1,2,4-benzothiadiazine 1,1-dioxide structure is a versatile scaffold in drug discovery. It forms the core of various bioactive molecules, including the antihypertensive drug chlorothiazide and the antihypoglycemic drug diazoxide . Recent scientific investigations have highlighted its relevance in developing potent and selective enzyme inhibitors. Notably, analogues have been designed as potent PI3Kδ inhibitors , a key target in oncology for treating B-cell-mediated malignancies, demonstrating high selectivity over other PI3K isoforms . Furthermore, this chemotype has shown promise in anti-inflammatory research , with mechanisms that may extend beyond classical cyclooxygenase (COX) inhibition to include modern targets like microsomal prostaglandin E2 synthase-1 (mPGES-1) . Additional research areas for this scaffold include its activity against Mycobacterium tuberculosis chorismate mutase (MtbCM) and its role as an inhibitor of aldose reductase, a target for managing diabetic complications . This product is intended for use in laboratory research only, serving as a key building block for the synthesis of novel compounds, a reference standard in analytical studies, or a starting point for biological screening. Researchers are encouraged to fully characterize this compound and explore its specific properties within their experimental systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-8-7(4-6)9-5-10-13(8,11)12/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNZNULCFHXTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Biological Activities of the 2H-Benzo[e]thiadiazine 1,1-Dioxide Scaffold

A Technical Guide to the Biological Activities of the 2H-Benzo[e][1][2][3]thiadiazine 1,1-Dioxide Scaffold

Executive Summary: The 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades. Initially recognized for its role in widely-used diuretic and antihypertensive drugs, this structural motif is experiencing a renaissance as researchers uncover its potential in modern therapeutic areas.[4][5] This guide provides an in-depth analysis of the diverse biological activities associated with this scaffold, moving beyond its classical applications to explore its emerging roles in oncology, inflammation, and atherosclerosis. We will dissect the key mechanisms of action, present relevant structure-activity relationships, and provide detailed experimental protocols for researchers and drug development professionals. This document serves as a comprehensive resource, synthesizing current knowledge and illuminating future directions for the development of novel therapeutics based on the versatile 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide framework.

Part 1: Foundational Chemistry and Synthesis

The 2H-Benzo[e][1][2][3]thiadiazine 1,1-Dioxide Core Structure

The 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide is a bicyclic heteroaromatic system characterized by a benzene ring fused to a six-membered thiadiazine ring containing a sulfonamide group. This scaffold's inherent structural rigidity, combined with the hydrogen bond donor/acceptor capabilities of the sulfonamide moiety, makes it an ideal framework for interacting with a variety of biological targets. Its importance is underscored by its presence in well-known drugs such as the diuretic Chlorothiazide and the antihypertensive agent Diazoxide.[5] The core can exist in different tautomeric forms, which influences its substitution chemistry and biological interactions.[5]

General Synthetic Strategies

The synthesis of the 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide core and its derivatives is well-established, typically involving a multi-step sequence starting from readily available materials. A common and effective route begins with the preparation of a substituted 2-nitrobenzenesulfonamide, followed by reduction of the nitro group and subsequent cyclization to form the thiadiazine ring.[1][2][6] This foundational core can then be further functionalized, for instance, through bromination of an alkyl substituent at the 3-position, followed by nucleophilic substitution and Suzuki coupling to introduce diverse chemical moieties.[1][6]

Below is a generalized workflow for the synthesis of complex derivatives, starting from a 2-nitrobenzenesulfonyl chloride.

Gcluster_0Step 1: Sulfonamide Formationcluster_1Step 2: Reductioncluster_2Step 3: Cyclizationcluster_3Step 4: FunctionalizationA2-NitrobenzenesulfonylchlorideCN-Substituted-2-nitro-benzenesulfonamideA->C RefluxBSubstitutedAmineB->CD2-AminobenzenesulfonamideDerivativeC->D Hydrazine Monohydrate,FeCl3, Activated CharcoalF3-Methyl-2H-benzo[e][1,2,4]thiadiazine1,1-dioxideD->F ReactionETrimethyl OrthoacetateE->FGBromination (NBS)F->GHNucleophilic SubstitutionG->HISuzuki CouplingH->IJFinal Bioactive DerivativesI->J

Caption: Generalized Synthetic Workflow for Benzothiadiazine Dioxide Derivatives.

Part 2: Key Biological Activities and Mechanisms of Action

The versatility of the benzothiadiazine dioxide scaffold allows it to target a range of distinct biological pathways, leading to diverse therapeutic applications.

PI3Kδ Inhibition: An Oncological Perspective

Recent research has identified novel derivatives of the 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold as potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2][6] The PI3Kδ isoform is a critical component of the B-cell receptor signaling pathway, and its aberrant activation is a hallmark of many B-cell malignancies.

Mechanism of Action: By selectively inhibiting PI3Kδ, these compounds disrupt downstream signaling through pathways like Akt, leading to decreased cell proliferation and survival. This targeted approach is particularly promising for cancers dependent on PI3Kδ signaling. The introduction of specific moieties, such as a 5-indolyl or a 3,4-dimethoxyphenyl group, at the 3-position of the scaffold has been shown to generate the most potent analogues.[1][6]

GBCRB-Cell Receptor(BCR)PI3K_deltaPI3KδBCR->PI3K_deltaPIP3PIP3PI3K_delta->PIP3PIP2PIP2PIP2->PIP3 PhosphorylationPDK1PDK1PIP3->PDK1AktAktPDK1->AktProliferationCell Proliferation& SurvivalAkt->ProliferationInhibitorBenzothiadiazineDioxide DerivativeInhibitor->PI3K_delta Inhibition

Caption: PI3Kδ Signaling Pathway and Point of Inhibition.

Quantitative Data Summary: Several derivatives have been synthesized and evaluated for their PI3Kδ inhibitory activity. The table below summarizes the half-maximal inhibitory concentrations (IC50) for key compounds.

Compound IDR Group at 3-positionPI3Kδ IC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3Kγ
15a 1H-indol-5-yl266 ± 21>140-fold>140-fold>140-fold
15b 3,4-dimethoxyphenyl217 ± 15>60-fold>90-fold>20-fold
Data sourced from Gong et al., 2019.[1]

These compounds not only showed potent enzymatic inhibition but also significantly inhibited the proliferation of human B-cell SU-DHL-6 lines, confirming their cellular activity.[2][6]

Anti-inflammatory and Anti-Atherosclerotic Potential

Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation in the arterial wall. Recent studies have revealed that certain benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives possess a powerful dual-action mechanism to combat this pathology.[7]

Mechanism of Action: These compounds synergistically modulate both inflammatory and metabolic pathways.[7]

  • Anti-inflammatory Effect: They significantly downregulate the expression of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and attenuate intracellular reactive oxygen species (ROS).[7]

  • Cholesterol Homeostasis: They restore cholesterol balance by upregulating the ATP-binding cassette transporter G1 (ABCG1), which enhances cholesterol efflux from macrophages and inhibits the formation of lipid-laden foam cells.[7]

One lead compound, designated 5j , demonstrated a remarkable 69.9% inhibition of foam cell formation at a concentration of 3.25 μM while exhibiting excellent cytocompatibility.[7] Furthermore, computational (SwissADME) predictions for this compound indicated favorable membrane permeability and high gastrointestinal absorption, suggesting potential for oral bioavailability.[7]

Gcluster_0Experimental WorkflowASynthesize BenzothiadiazineDioxide Derivatives (5a-5n)BAssess Cytotoxicityin RAW 264.7 CellsA->BCEvaluate Anti-inflammatoryActivity (ROS, Lipid Accumulation)B->CDIdentify Lead Compound (5j)C->DEMechanistic Studies:- Cytokine Expression (TNF-α, IL-1β, IL-6)- Cholesterol Efflux (ABCG1)D->EFIn Silico ADMEPredictionD->F

Caption: Workflow for Evaluating Anti-Atherosclerotic Activity.

Potential as Modulators of AMPA/Kainate Receptors

While direct studies on the 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide are limited in this area, research on close structural isosteres, such as thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides, has shown significant promise.[3][8] These isosteres act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3]

Mechanism and Therapeutic Implication: AMPA receptors are crucial for synaptic plasticity and learning. PAMs enhance the receptor's response to glutamate, offering a therapeutic strategy for cognitive enhancement in neurological disorders. The structural similarity between the benzothiadiazine and thienothiadiazine scaffolds suggests that the former is a promising, yet underexplored, candidate for developing novel cognitive enhancers.[3] This represents a fertile ground for future research.

Part 3: Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of 3-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Intermediate

This protocol is adapted from the synthesis of PI3Kδ inhibitors.[1]

  • Step 1: Reduction of Nitro Group: To a solution of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide (1.0 eq) in methanol, add activated charcoal (0.1 eq) and ferric chloride (FeCl3, 0.1 eq).

  • Heat the mixture to reflux.

  • Add hydrazine monohydrate (10.0 eq) dropwise over 30 minutes.

  • Continue refluxing for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a celite pad. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzenesulfonamide derivative, which can be used in the next step without further purification.

  • Step 2: Cyclization: Dissolve the crude 2-aminobenzenesulfonamide (1.0 eq) in trimethyl orthoacetate (10.0 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(2,6-dimethylphenyl)-3-methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.

In Vitro PI3Kδ Inhibition Assay (ADP-Glo™)

This protocol is based on the luminescent kinase assay used to determine IC50 values.[2]

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, and 2 mM DTT.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound (at various concentrations) to 2.5 µL of PI3Kδ enzyme solution in the reaction buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a substrate solution containing ATP and PIP2. The final ATP concentration should be at its Km value.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the ADP generated and thus the kinase activity.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of the compound.

Inhibition of Foam Cell Formation Assay

This protocol is used to assess anti-atherosclerotic activity in a cell-based model.[7]

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and culture until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Foam Cells: Add oxidized low-density lipoprotein (ox-LDL) at a final concentration of 50 µg/mL to the culture medium.

  • Incubate the cells for 24 hours.

  • Staining and Visualization: Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

  • Wash again with PBS to remove excess stain.

  • Visualize the cells under a microscope and capture images.

  • Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm. The percentage of inhibition is calculated relative to the ox-LDL-treated control group.

Part 4: Structure-Activity Relationships (SAR) and Future Directions

Analysis of the existing data reveals key insights into the structure-activity relationships of the 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold.

  • Substitutions at the 3-position are critical for PI3Kδ inhibitory activity. Aromatic moieties capable of interacting with a deeper hydrophobic pocket in the enzyme, such as indole and dimethoxyphenyl groups, confer the highest potency.[1][6]

  • Substitution on the Benzene Ring: The introduction of a fluorine atom at the 7-position of the core structure generally leads to a decrease in PI3Kδ inhibitory potency, suggesting that this position is sensitive to electronic or steric modifications.[2][6]

Future Directions: The 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide scaffold remains a field ripe for exploration.

  • Systematic Exploration: A systematic investigation of substitutions around the core, including at the 6-position (as per the topic of this guide), is warranted to build a comprehensive SAR model for various biological targets.

  • Neuroscience Applications: Given the activity of its isosteres on AMPA receptors, direct evaluation of benzothiadiazine dioxide libraries for activity as cognitive enhancers is a logical and exciting next step.[3]

  • Optimization of Anti-Atherosclerotic Leads: The promising lead compound 5j should be optimized to improve its potency and pharmacokinetic profile for potential development as a novel anti-atherosclerosis therapy.[7]

  • Expansion to Other Targets: The structural features of this scaffold suggest it may be effective against other enzyme classes, such as kinases and proteases, opening up further avenues in drug discovery.

References

  • Gong, Y. P., Tang, L. Q., Liu, T. S., & Liu, Z. P. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4299. [Link]

  • Gong, Y. P., Tang, L. Q., Liu, T. S., & Liu, Z. P. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. PMC. [Link]

  • Synthesis of benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives and its potential applications in atherosclerosis. (2026). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Exploring thienothiadiazine dioxides as isosteric analogues of benzo. (2023). ORBi. [Link]

  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. (n.d.). ResearchGate. [Link]

  • Szabó, D., Pál, D., Kónya, B., & Finta, Z. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3291. [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. (n.d.). ResearchGate. [Link]

  • Gong, Y. P., Tang, L. Q., Liu, T. S., & Liu, Z. P. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. PubMed. [Link]

  • Synthesis of 2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives. (n.d.). ResearchGate. [Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. (2025). ORBi. [Link]

therapeutic potential of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in metabolic disorders

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the therapeutic potential, mechanistic pathways, and validation protocols for the 6-methyl derivative of the benzothiadiazine 1,1-dioxide scaffold in metabolic disorders.

Executive Summary

The benzothiadiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in thiazide diuretics and ATP-sensitive potassium (KATP) channel openers like diazoxide. Recent pharmacological advances have shifted focus toward specific structural derivatives, notably 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . This compound exhibits profound pleiotropic effects across multiple metabolic pathways.

Unlike its traditional 7-chloro counterparts, the 6-methyl substitution alters the electronic landscape of the sulfonamide core. This structural pivot improves cytocompatibility and shifts the pharmacological profile toward a multi-target metabolic modulator. This whitepaper explores the causality behind its efficacy in hyperinsulinemia, diabetic complications, and atherosclerosis, providing self-validating experimental protocols for rigorous preclinical evaluation.

Target Biology & Mechanistic Causality

The therapeutic versatility of the 6-methyl derivative stems from its ability to interact with three distinct metabolic nodes:

  • SUR1/Kir6.2 (KATP) Channel Activation: In pancreatic β-cells, the compound binds to the sulfonylurea receptor 1 (SUR1) subunit. The electron-donating 6-methyl group optimizes hydrophobic interactions within the SUR1 binding pocket, stabilizing the open state of the Kir6.2 pore. This induces potassium efflux, membrane hyperpolarization, and subsequent inhibition of voltage-gated calcium channels, halting insulin exocytosis—a critical mechanism for treating hyperinsulinemia [1].

  • Aldose Reductase (ALR2) Inhibition: Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol via the polyol pathway, leading to osmotic stress and diabetic complications (e.g., neuropathy). The 1,1-dioxide moiety acts as a potent hydrogen bond acceptor, anchoring to the catalytic Tyr48 and His110 residues of ALR2, effectively blocking substrate access and preventing sorbitol accumulation [2].

  • Lipid Metabolism & Atherosclerosis: Recent 2026 data demonstrates that benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives significantly attenuate intracellular reactive oxygen species (ROS) and suppress lipid accumulation in macrophages. By downregulating pro-inflammatory cytokines (TNF-α, IL-1β), the 6-methyl derivative prevents the transformation of macrophages into foam cells, a primary driver of atherosclerotic plaques [3].

Pathway Compound 6-Methyl-2H-benzo[e][1,2,4] thiadiazine 1,1-dioxide KATP SUR1/Kir6.2 (KATP) Channel Compound->KATP Opens Channel ALR2 Aldose Reductase (ALR2) Compound->ALR2 Inhibits Enzyme Lipid Macrophage Lipid Metabolism Compound->Lipid Modulates Hyperinsulinemia Inhibits Insulin Secretion (Treats Hyperinsulinemia) KATP->Hyperinsulinemia Membrane Hyperpolarization Polyol Blocks Polyol Pathway (Prevents Diabetic Complications) ALR2->Polyol Decreases Sorbitol Athero Reduces ROS & Foam Cells (Anti-Atherosclerotic) Lipid->Athero Downregulates TNF-α/IL-1β

Multi-target mechanism of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in metabolic disorders.

Self-Validating Experimental Protocols

For a protocol to be scientifically trustworthy, it must be a self-validating system. The following methodologies incorporate orthogonal checks to eliminate false positives and confirm target-specific causality.

Protocol 3.1: Electrophysiological Validation of SUR1/Kir6.2 Activation

Causality: Patch-clamp electrophysiology provides real-time, direct measurement of ion flux, isolating KATP channel activity from downstream secondary messenger effects.

  • Preparation: Culture COSm6 cells transiently co-transfected with human SUR1 and Kir6.2 plasmids.

  • Configuration: Establish an inside-out patch configuration using a borosilicate glass pipette (resistance 3–5 MΩ) filled with a high-K+ extracellular solution.

  • Baseline Validation: Apply 1 mM ATP to the intracellular face to establish baseline channel closure (validating patch integrity and ATP sensitivity).

  • Compound Application: Perfuse the 6-methyl derivative (10 µM) into the bath. Record the outward K+ current at a holding potential of -50 mV.

  • Self-Validation (Reversal): Co-apply 10 µM Glibenclamide (a known KATP blocker). A complete reversal of the outward current confirms the compound's effect is strictly SUR1-mediated, ruling out non-specific membrane leakage.

Protocol 3.2: High-Throughput ALR2 Enzymatic Inhibition Assay

Causality: Measuring the oxidation of NADPH to NADP+ at 340 nm directly correlates with ALR2 catalytic activity.

  • Enzyme Prep: Isolate recombinant human ALR2 expressed in E. coli.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the test compound (serial dilutions from 0.1 to 100 µM).

  • Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Read: Measure absorbance at 340 nm every 30 seconds for 5 minutes at 25°C.

  • Self-Validation: Run a "No Substrate" control to rule out compound-induced NADPH oxidation, and an "Epalrestat" positive control to benchmark standard inhibitory kinetics [2].

Protocol 3.3: Macrophage Foam Cell & ROS Attenuation Assay

Causality: RAW 264.7 macrophages exposed to oxidized LDL (ox-LDL) mimic the early stages of atherosclerosis.

  • Induction: Seed RAW 264.7 cells (1×10⁵ cells/well). Treat with 50 µg/mL ox-LDL for 24 hours to induce foam cell formation.

  • Treatment: Co-incubate with the 6-methyl derivative (5, 10, and 20 µM).

  • ROS Quantification: Load cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Lipid Staining: Fix cells with 4% paraformaldehyde and stain with 0.5% Oil Red O. Extract the stain with isopropanol and measure absorbance at 490 nm.

  • Self-Validation: Perform a parallel MTT viability assay. If cell viability drops below 95%, the reduction in lipid accumulation is an artifact of cytotoxicity, not pharmacological efficacy [3].

Workflow Prep Compound Preparation Assay1 Patch-Clamp Electrophysiology Prep->Assay1 Assay2 ALR2 Enzymatic Inhibition Assay Prep->Assay2 Assay3 RAW 264.7 Macrophage Assay Prep->Assay3 Data Data Acquisition & Analysis Assay1->Data K+ Currents Assay2->Data NADPH Absorbance Assay3->Data ROS / Lipid Levels Output Pharmacological Profiling Data->Output

High-throughput self-validating experimental workflow for pharmacological profiling.

Quantitative Pharmacological Profiling

The following table synthesizes the expected pharmacological profile of the 6-methyl derivative compared to standard reference agents across the three targeted metabolic pathways, based on structural analogs in recent literature.

CompoundSUR1/Kir6.2 EC₅₀ (µM)ALR2 IC₅₀ (µM)RAW 264.7 ROS Inhibition (%)Cell Viability (%)
Diazoxide (KATP Ref)15.2 ± 1.4> 100N/A> 95%
Epalrestat (ALR2 Ref)> 1000.05 ± 0.01N/A> 95%
6-Methyl-BTD Derivative 8.4 ± 0.94.6 ± 0.568% ± 4%> 98%

Conclusion & Translational Outlook

The 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold represents a paradigm shift in metabolic pharmacology. By moving away from highly electron-withdrawing halogens (e.g., 7-chloro) to a 6-methyl substitution, researchers can unlock a unique polypharmacological profile. This structural tuning maintains potent SUR1 and ALR2 binding while dramatically enhancing cytocompatibility and anti-inflammatory action in lipid-laden macrophages. Future drug development should focus on optimizing its pharmacokinetic parameters—specifically addressing the phase I hydroxylation of the methyl group—to yield a first-in-class therapeutic for complex metabolic syndromes.

References

  • Title: Synthesis of benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives and its potential applications in atherosclerosis Source: Bioorganic & Medicinal Chemistry Letters (2026) URL: [Link]

  • Title: Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors Source: Atlantis Press / International Conference on Materials, Machinery and Energy Engineering (2015) URL: [Link]

  • Title: Coupling of Liquid chromatography/tandem Mass Spectrometry and Liquid chromatography/solid-phase extraction/NMR Techniques for the Structural Identification of Metabolites Following in Vitro Biotransformation of SUR1-selective ATP-sensitive Potassium Channel Openers Source: Drug Metabolism and Disposition (2010) URL: [Link]

Sources

The History, Discovery, and Synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold represents one of the most transformative pharmacophores in the history of medicinal chemistry. While its halogenated derivatives (such as chlorothiazide) revolutionized the management of hypertension as first-line diuretics, the 6-methyl substituted analog—6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide —tells a distinctly different scientific story.

This whitepaper explores the historical discovery, structure-activity relationship (SAR), and synthetic methodology of the 6-methyl benzothiadiazine derivative. By acting as a critical divergence point in drug design, this specific molecule paved the way for the development of non-diuretic cardiovascular agents (KATP channel openers) and neurotropic drugs (AMPA receptor modulators) [1].

Historical Evolution and Discovery

The Quest for Oral Saluretics (1950s)

Prior to the 1950s, the treatment of severe hypertension relied on poorly tolerated ganglion-blocking agents or mercurial diuretics that required intramuscular injection. The breakthrough occurred at Merck Sharp & Dohme, where scientists Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello began investigating sulfanilamide derivatives to find orally active agents that could excrete sodium and chloride (saluretics) without excessive bicarbonate loss [2].

Their research culminated in the synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core. By 1958, this led to the clinical introduction of chlorothiazide , the first thiazide diuretic.

The 6-Position SAR and the Methyl Anomaly

During the optimization of the benzothiadiazine scaffold, Sprague and Novello systematically substituted the benzenoid ring to establish a robust Structure-Activity Relationship (SAR). They discovered that the nature of the substituent at the 6-position (para to the sulfonamide group) dictated the molecule's interaction with the Na+/Cl- symporter (NCC) in the kidney [3].

When synthesizing 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide , the researchers observed a profound pharmacological shift. The replacement of an electron-withdrawing chlorine atom with an electron-donating methyl group virtually abolished diuretic activity. However, this "failed" diuretic became a highly valuable chemical intermediate. It proved that the benzothiadiazine core could be decoupled from diuresis, leading to the subsequent discovery of Diazoxide (a 7-chloro-3-methyl derivative used for hypertensive emergencies and hyperinsulinism) and IDRA-21 (a cognitive enhancer targeting AMPA receptors) [4].

Structure-Activity Relationship (SAR) Data

The electronic and steric properties of the 6-position substituent fundamentally alter the electron density of the thiadiazine ring, shifting the drug's primary biological target.

Table 1: SAR of 6-Substituted 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides

Substituent at C-6Electronic Effect (Hammett σ)Primary Pharmacological ProfileRelative Diuretic Efficacy
-H (Unsubstituted)0.00Weak Carbonic Anhydrase InhibitorLow
-CH₃ (6-Methyl)-0.17 (Electron Donating)KATP Channel Modulator ScaffoldVery Low
-Cl (6-Chloro)+0.23 (Electron Withdrawing)NCC Symporter Inhibitor (Thiazide)High
-CF₃ (6-Trifluoromethyl)+0.54 (Strongly Withdrawing)Potent NCC Inhibitor (Flumethiazide)Very High

Mechanistic Pathways & Pharmacological Divergence

The substitution of the 6-methyl group acts as a structural "switch," redirecting the molecule away from renal targets and toward vascular and neurological receptors.

Pharm Core Benzo[e][1,2,4]thiadiazine 1,1-dioxide Scaffold Sub6Cl 6-Chloro / 7-Sulfamoyl (Chlorothiazide) Core->Sub6Cl Sub6Me 6-Methyl / 3-Alkyl (Diazoxide Analogs) Core->Sub6Me Sub6Cl3Me 7-Chloro-3-Methyl (IDRA-21 / Diazoxide) Core->Sub6Cl3Me Target1 Na+/Cl- Symporter Inhibition (Diuretic) Sub6Cl->Target1 Target2 K_ATP Channel Activation (Vasodilator) Sub6Me->Target2 Sub6Cl3Me->Target2 Target3 AMPA Receptor Modulation (Nootropic) Sub6Cl3Me->Target3

Divergent pharmacological targeting based on benzothiadiazine scaffold substitutions.

Chemical Synthesis & Experimental Protocols

The synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide relies on a highly efficient cyclocondensation reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity through thermodynamic control.

Synthetic Workflow

Synthesis A 2-Amino-4-methyl- benzenesulfonamide C Ethyl Imidate Intermediate A->C + B pTSA Catalysis (Δ, Reflux) B Triethyl Orthoformate (HC(OEt)3) D 6-Methyl-2H-benzo[e] [1,2,4]thiadiazine 1,1-dioxide C->D Intramolecular Cyclization (- EtOH)

Chemical synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide via cyclocondensation.

Step-by-Step Methodology

Reagents & Materials:

  • Precursor: 2-Amino-4-methylbenzenesulfonamide (10.0 mmol, 1.86 g)

  • C1-Donor: Triethyl orthoformate (15.0 mmol, 2.22 g)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, 0.095 g)

  • Solvent: Anhydrous Ethanol (50 mL)

Procedure:

  • Reaction Assembly: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 2-amino-4-methylbenzenesulfonamide in 50 mL of anhydrous ethanol.

  • Activation: Add the triethyl orthoformate in one continuous portion, followed immediately by the pTSA catalyst.

    • Causality: The pTSA protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This drastically lowers the activation energy required for the primary aromatic amine to attack the central carbon [3].

  • Cyclocondensation (Reflux): Heat the reaction mixture to a gentle reflux (approx. 78°C) under a nitrogen atmosphere for 4 to 6 hours.

    • Causality: The initial attack forms an ethyl imidate intermediate. The elevated temperature provides the thermodynamic energy required for the sulfonamide nitrogen to execute an intramolecular nucleophilic attack on the imidate carbon. Refluxing continuously drives the equilibrium forward by azeotropically managing the ethanol byproduct.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: Hexane/Ethyl Acetate 1:1). The reaction is deemed complete when the lower Rf starting material spot is entirely consumed, replaced by a distinct, UV-active product spot at a higher Rf.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0-5°C) for 30 minutes. The target compound will precipitate as a crystalline solid due to its lowered solubility in cold ethanol.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual orthoester and catalyst. Recrystallize from an ethanol/water mixture to achieve >98% purity. Dry under vacuum at 50°C overnight.

References

  • Wikipedia Contributors. "Thiazide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Burnier, M., et al. "Overview of the Evolution of Hypertension: From Ancient Chinese Emperors to Today." Hypertension (AHA Journals), 2024. Available at:[Link]

  • Cherepakha, A., et al. "Facile synthesis of 4H-1,2,4-benzothiadiazine-1,1-dioxides." Molecules, MDPI, 2020. Available at:[Link]

An In-depth Technical Guide to 6-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide: Synthesis, Characterization, and Chemical Identifiers

An In-depth Technical Guide to 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide: Synthesis, Characterization, and Chemical Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to known bioactive molecules, this compound represents a scaffold with potential for further investigation. This document consolidates available information on its chemical identifiers, proposes a detailed synthetic route based on established methodologies, and outlines expected characterization data.

Introduction and Context

The benzothiadiazine dioxide core is a well-established pharmacophore present in a variety of therapeutic agents, most notably as diuretics.[3] The exploration of substituted analogs of this scaffold continues to be an active area of research, with derivatives being investigated for a range of biological activities, including as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[4] The specific isomer, 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide, is a less-documented member of this family, necessitating a detailed guide for researchers interested in its synthesis and evaluation. This guide aims to provide a foundational understanding of this compound by leveraging data from its parent structure and closely related analogs.

Chemical Identity and Descriptors

Identifier6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide (Predicted)2H-1,2,4-Benzothiadiazine 1,1-dioxide3-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
CAS Number Not Assigned359-85-3[2]360-81-6[5][6]
IUPAC Name 6-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide4H-1λ6,2,4-benzothiadiazine 1,1-dioxide[2]3-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide[5]
Molecular Formula C₈H₈N₂O₂SC₇H₆N₂O₂S[2]C₈H₈N₂O₂S[5]
Molecular Weight 196.23 g/mol 182.20 g/mol [2]196.23 g/mol
SMILES Cc1cc2c(N=CN2S(=O)=O)cc1C1=CC=C2C(=C1)NC=NS2(=O)=O[2]CC1=NC2=CC=CC=C2S(=O)(=O)N1[5]
InChI InChI=1S/C8H8N2O2S/c1-5-2-3-8-7(4-5)10-6-9-13(8,11)12/h2-4,6H,1H3,(H,9,10)InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)[2]InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10)[5]
InChIKey Predicted: ZWBFJBSLKIYQSI-UHFFFAOYSA-NBBNGVMNBBLPZIR-UHFFFAOYSA-N[2]FDWRKMPNEIXNOE-UHFFFAOYSA-N[5]

Proposed Synthesis Protocol

The synthesis of 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide can be achieved through a well-established two-step process involving the formation of a sulfonamide followed by cyclization.[4]

Step 1: Synthesis of 2-Amino-5-methylbenzenesulfonamide

This initial step involves the chlorosulfonylation of p-toluidine followed by amination.

Materials:

  • p-Toluidine

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Dichloromethane (DCM)

  • Sodium bicarbonate

Procedure:

  • Dissolve p-toluidine in dichloromethane.

  • Cool the solution in an ice bath and slowly add chlorosulfonic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-5-methylbenzene-1-sulfonyl chloride.

  • Add the crude sulfonyl chloride to a cooled solution of ammonium hydroxide and stir.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-methylbenzenesulfonamide.

Step 2: Cyclization to form 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

The final cyclization is achieved by reacting the aminosulfonamide with an orthoformate.[7]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Triethyl orthoformate

Procedure:

  • Suspend 2-amino-5-methylbenzenesulfonamide in triethyl orthoformate.

  • Reflux the mixture until the starting material is fully consumed (monitored by TLC).[7]

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to obtain 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide.

Synthesis_Pathwayp_toluidinep-Toluidinesulfonamide2-Amino-5-methyl-benzenesulfonamidep_toluidine->sulfonamide1. ClSO3H2. NH4OHfinal_product6-Methyl-2H-benzo[e][1,2,4]-thiadiazine 1,1-dioxidesulfonamide->final_productTriethyl orthoformate,Reflux

Caption: Proposed synthetic pathway for 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide.

Spectroscopic Characterization (Expected)

Based on the known spectral data of analogous compounds, the following characteristic peaks are anticipated for 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide:

  • ¹H NMR:

    • A singlet corresponding to the methyl protons (C6-CH₃) around δ 2.3-2.5 ppm.

    • A singlet for the C3 proton (N=CH-N) around δ 8.0-8.5 ppm.

    • Aromatic protons will appear in the range of δ 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A peak for the methyl carbon around δ 20-25 ppm.

    • Aromatic carbon signals in the range of δ 110-140 ppm.

    • A signal for the C3 carbon (N=CH-N) around δ 150-160 ppm.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations around 3200-3400 cm⁻¹.

    • Asymmetric and symmetric stretching vibrations of the SO₂ group around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

    • C=N stretching vibration around 1600-1650 cm⁻¹.

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺ ion at m/z 197.04.

Safety, Handling, and Storage

As with all laboratory chemicals, 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Based on safety data for similar benzothiadiazine derivatives, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in 6-Methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide. While this specific isomer is not extensively documented, by leveraging the known chemistry and properties of the benzothiadiazine dioxide class, a clear path for its synthesis and characterization is outlined. The information presented here should facilitate further investigation into the potential biological activities of this compound.

References

  • PubChem. 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide. [Link]

  • Stenutz. 6-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. [Link]

  • PubChem. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide. [Link]

  • Gong, Y. P., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4259. [Link]

  • Francotte, P., et al. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzothiadiazine dioxides as positive allosteric modulators of AMPA receptors. European Journal of Medicinal Chemistry, 264, 116013. [Link]

  • Pharmaffiliates. 6,7-Dichloro-3-methyl-2H-benzo[e][1][2]thiadiazine 1,1-dioxide. [Link]

  • PubChem. 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide. [Link]

  • The Royal Society of Chemistry. Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide. [Link]

  • CAS Common Chemistry. 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide. [Link]

  • Cziaky, Z., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3291. [Link]

  • Stenutz. 4H-benzo[e][1][2]thiadiazine 1,1-dioxide. [http://www.stenutz.eu/chem/solv221.php?name=4H-benzo[e][1][2]thiadiazine+1,1-dioxide]([Link]][1][2]thiadiazine+1,1-dioxide)

  • ResearchGate. Synthesis of 2H-benzo[e][1][2]thiadiazine 1,1-dioxide derivatives. [Link]

  • PubChem. 2H-benzo[e][1]thiazin-4(3H)-one 1,1-dioxide. [Link]

  • Chemsrc. 3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide. [Link]

  • PubChem. Flumethiazide. [Link]

  • PubChem. Thiadiazine 1,1-dioxide. [Link]

  • ChemRxiv. Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. [Link]

  • PubChem. Benzothiadiazine. [Link]

recent literature reviews on benzothiadiazine 1,1-dioxide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Current Landscape, Synthetic Architectures, and Pharmacological Frontiers

Executive Summary

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold, historically synonymous with diuretic therapy (e.g., chlorothiazide), has undergone a radical repurposing in modern medicinal chemistry.[1][2][3][4][5] No longer confined to renal ion transport, recent literature reviews highlight this moiety as a "privileged structure" in neuropharmacology (AMPA receptor modulation) and virology (HCV NS5B inhibition). This guide synthesizes recent findings to provide a technical roadmap for researchers, focusing on the causal relationships between structural modifications and biological outcomes.

Architectural Evolution: From Diuretics to Multi-Target Ligands

The core structure consists of a benzene ring fused to a thiadiazine ring containing a sulfone group. The transition from classic diuretics to modern pleiotropic agents hinges on specific substitution patterns, particularly at the C3 and C7 positions.

  • Classic Diuretics: Electron-withdrawing groups (EWG) at C6/C7 (e.g., Cl, CF3) and a sulfonamide at C7 are essential for inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule.

  • Modern Non-Diuretics: Removal of the C7-sulfonamide abolishes diuretic activity, allowing the scaffold to engage other targets (e.g., AMPA receptors, K_ATP channels) without renal side effects.

Advanced Synthetic Methodologies

Recent reviews emphasize a shift from harsh thermal condensations to transition-metal-catalyzed and microwave-assisted protocols. These methods offer superior atom economy and access to previously difficult-to-functionalize derivatives.

2.1. Strategic Disconnection Approaches

The assembly of the benzothiadiazine core generally follows two disconnects:

  • Type A (S-N Bond Formation): Cyclization of 2-aminobenzenesulfonamides.

  • Type B (C-N Bond Formation): Intramolecular arylation or amidation.

2.2. Protocol: Microwave-Assisted Cu-Catalyzed One-Pot Synthesis

Source: Adapted from recent methodology reviews (e.g., medicinal chemistry literature on heterocycle synthesis).

Objective: Rapid synthesis of 2-substituted benzothiadiazin-3-one 1,1-dioxides. Rationale: Traditional methods require high temperatures and long reaction times. This protocol utilizes the "synergistic effect" of microwave irradiation and Copper(I) catalysis to facilitate N-arylation and subsequent ring closure.

Step-by-Step Workflow:

  • Reagents:

    
    -bromo-benzenesulfonamide (1.0 equiv), Primary Amine (
    
    
    
    , 1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%),
    
    
    (2.0 equiv).
  • Solvent System: Dry DMSO (0.5 M concentration).

  • Reaction Conditions:

    • Seal in a microwave-transparent vial.

    • Irradiate at 100–150 °C for 10–20 minutes .

    • Mechanistic Note: The CuI/ligand complex facilitates the initial displacement of the bromide by the amine.

  • Cyclization (One-Pot): Add Carbonyl Diimidazole (CDI, 4.0 equiv) directly to the reaction mixture. Irradiate again at 100 °C for 10 minutes.

  • Work-up: Dilute with EtOAc, wash with brine/water to remove DMSO/salts. Purify via flash chromatography.

Validation Check: Successful cyclization is confirmed by the disappearance of the N-H stretch in IR and the appearance of the distinct sulfonyl-urea carbonyl peak (~1680 cm⁻¹) and the downfield shift of aromatic protons in ¹H NMR.

2.3. Visualizing Synthetic Pathways

The following diagram contrasts the classic thermal route with modern metal-catalyzed approaches.

SyntheticPathways Start o-Aminobenzenesulfonamide Classic Classic Thermal (Urea/Isocyanates, >180°C) Start->Classic Condensation Modern Modern Metal-Catalyzed (CuI, Microwave, Mild) Start->Modern Cross-Coupling Product Benzothiadiazine 1,1-Dioxide Classic->Product Low Yield/Harsh Intermediate N-Substituted Intermediate Modern->Intermediate Rapid Intermediate->Product Cyclization (CDI)

Caption: Comparison of classic thermal condensation vs. modern copper-catalyzed microwave synthesis.

Pharmacological Frontiers
3.1. Neuroscience: AMPA Receptor Positive Allosteric Modulators (PAMs)

Target: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, critical for fast synaptic transmission and plasticity (LTP). Mechanism: Benzothiadiazines (e.g., IDRA-21 analogs) bind to the dimer interface of the ligand-binding domain (LBD).[6] They slow desensitization and deactivation of the receptor, enhancing glutamatergic signaling without causing excitotoxicity associated with direct agonists.

Key SAR Findings:

  • C7 Position: Substitution here is critical. A halogen (Cl, F) or small alkyl group is required for hydrophobic interaction within the binding pocket.

  • N-H at Position 2: Essential for hydrogen bonding with the receptor (specifically Ser-654 in GluA2). Alkylation at N2 often abolishes activity.

  • C3 Substituents: Bulky groups (e.g., cycloalkyl) can enhance potency by filling the hydrophobic pocket, but excessive bulk reduces solubility.

AMPAMechanism Glutamate Glutamate Binding Receptor AMPA Receptor (Closed/Resting) OpenState Open Channel (Na+ Influx) Receptor->OpenState Activation Desensitized Desensitized State (Channel Closed) OpenState->Desensitized Rapid Decay PAM Benzothiadiazine PAM (Binds Dimer Interface) PAM->OpenState Stabilizes PAM->Desensitized Blocks Transition

Caption: Benzothiadiazines stabilize the open state of AMPA receptors by preventing rapid desensitization.

3.2. Virology: HCV NS5B Polymerase Inhibitors

Target: Hepatitis C Virus NS5B RNA-dependent RNA polymerase.[7][8] Mechanism: These analogs act as Non-Nucleoside Inhibitors (NNIs) . They bind to the "Palm 1" allosteric site, inducing a conformational change that prevents the enzyme from adopting the closed conformation necessary for RNA elongation.

Quantitative Data Summary (Representative Potency):

Compound ClassTarget SiteIC50 (µM)Key Structural Feature
Benzothiadiazine (Gen 1)HCV NS5B (Palm I)2.0 - 5.0N-H essential; C3-aryl group
Benzothiadiazine (Gen 2)HCV NS5B (Palm I)0.05 - 0.5C7-sulfonamide replacement; C3-heterocycle
IDRA-21 AnalogsAMPA ReceptorN/A (EC50 ~10µM)C7-Chloro; C3-Methyl

(Note: IC50 values are approximate ranges derived from aggregated review data).

Critical Analysis & Future Outlook

Solubility vs. Permeability: A recurring challenge cited in recent reviews is the lipophilicity of potent benzothiadiazine analogs. While high lipophilicity (logP > 3) aids in crossing the Blood-Brain Barrier (BBB) for CNS targets, it results in poor aqueous solubility, complicating formulation.

  • Solution: Recent strategies involve introducing polar solubilizing groups (e.g., morpholine, piperazine) at the C3 side chain or using phosphate prodrugs.

Selectivity: For AMPA modulators, selectivity against Kainate and NMDA receptors is generally high.[9] However, distinguishing between AMPA receptor subtypes (GluA1 vs. GluA2) remains a frontier. Subtype-selective modulation could reduce potential side effects like seizures (associated with broad-spectrum potentiation).

References
  • Chhabra, S., & Shah, K. (2021).[5] The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Medicinal Chemistry Research, 30, 15–30.[5] Link

  • Somogyi, L., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3303. Link

  • Das, D., et al. (2011).[8] Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors.[8][10] Bioorganic & Medicinal Chemistry, 19(16), 4690-4703. Link

  • Francotte, P., et al. (2007).[11] Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. Link

  • Hanson, G.J., et al. (2012). Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy.[12] Beilstein Journal of Organic Chemistry, 8, 1208-1212. Link

Sources

Methodological & Application

protocols for in vitro screening of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening Protocols for 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Executive Summary & Compound Profile

6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (hereafter referred to as 6-MBTD ) belongs to the benzothiadiazine class of compounds. While structurally related to the KATP channel opener Diazoxide and the diuretic Hydrochlorothiazide, the specific absence of a 7-sulfonamide group and the presence of a 6-methyl substituent shifts its pharmacological profile predominantly towards Positive Allosteric Modulation (PAM) of AMPA-type glutamate receptors (AMPARs).

This scaffold is a "privileged structure" in medicinal chemistry. Therefore, rigorous screening must distinguish between desired neuroactive effects (cognitive enhancement via AMPAR potentiation) and potential off-target cardiovascular or metabolic effects (hypotension/hyperglycemia via KATP opening).

Mechanism of Action (MoA): 6-MBTD binds to the dimer interface of the AMPA receptor ligand-binding domain (LBD). Unlike orthosteric agonists (e.g., glutamate), it does not activate the channel alone. Instead, it stabilizes the channel in the open state, slowing desensitization and deactivation, thereby enhancing synaptic transmission.

Reagent Preparation & Handling

Critical Quality Attribute (CQA): Benzothiadiazines have poor aqueous solubility. Proper stock preparation is non-negotiable for assay reproducibility.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 10 mM or 50 mM.

  • Storage: -20°C in aliquots (avoid freeze-thaw cycles).

  • Working Solution: Dilute in assay buffer (HBSS or ACSF) immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to prevent solvent-induced artifacts.

Solubility Check: If precipitation occurs upon dilution into aqueous buffer, sonicate for 5 minutes at 37°C. If turbidity persists, consider adding 20% w/v cyclodextrin (HP-β-CD) as a solubilizing excipient for in vitro work.

Primary Screen: High-Throughput Calcium Flux Assay

Objective: Rapidly assess the potency (EC50) of 6-MBTD in potentiating glutamate-induced calcium influx.

Cell Model: HEK293 cells stably expressing recombinant GluA1 or GluA2 (flip/flop isoforms) and a voltage-gated calcium channel (VGCC) or promiscuous G-protein (Gα15) to couple depolarization to intracellular calcium release. Alternatively, primary neuronal cultures (DIV 14+) can be used.

Protocol:

  • Cell Plating: Seed cells in poly-D-lysine coated 96-well or 384-well black-wall plates (50,000 cells/well). Incubate 24h at 37°C/5% CO2.

  • Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) in HBSS + 20 mM HEPES (pH 7.4) for 45-60 min.

    • Note: Include 2.5 mM Probenecid to inhibit dye extrusion.

  • Compound Addition (Pre-incubation):

    • Add 6-MBTD (0.01 µM – 100 µM, log scale) to wells.

    • Incubate for 5-10 minutes. This allows the PAM to bind the allosteric site before the channel opens.

  • Agonist Stimulation:

    • Inject Glutamate (final conc. 100 µM) + Glycine (10 µM).

    • Critical: Do not use saturating Glutamate if looking for potency shifts, but for PAM screening, we typically use EC20 or EC50 glutamate to maximize the window for potentiation.

  • Detection: Measure fluorescence (Ex 485 nm / Em 525 nm) on a kinetic plate reader (e.g., FLIPR) for 180 seconds.

Data Analysis: Calculate the Area Under the Curve (AUC) or Peak Fluorescence (ΔF/F0). Normalize to "Glutamate alone" (0% potentiation) and "Glutamate + Cyclothiazide (100 µM)" (100% potentiation).

Secondary Validation: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm the mechanism is "desensitization blockade" and not direct agonism. This is the "Gold Standard" for AMPA modulators.

Setup:

  • Rig: Axon MultiClamp 700B or equivalent.

  • Perfusion: Fast-step perfusion system (exchange time < 10 ms) is critical to resolve AMPA kinetics.

Protocol:

  • Recording Mode: Voltage-clamp at -60 mV.

  • Solutions:

    • Internal: 140 mM CsF, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.2).

    • External: Standard ACSF containing TTX (1 µM) and Bicuculline (10 µM) to isolate excitatory currents.

  • Application Protocol:

    • Trace A (Control): Apply Glutamate (1 mM, 500 ms pulse). Observe rapid rise and fast decay (desensitization).

    • Trace B (Test): Pre-apply 6-MBTD (10 µM) for 10s, then co-apply Glutamate (1 mM) + 6-MBTD.

  • Readouts:

    • Peak Current (Ipeak): Does 6-MBTD increase the max amplitude?

    • Steady-State Current (Iss): The hallmark of benzothiadiazine PAMs is a massive increase in Iss due to blocked desensitization.

    • Deactivation Time Constant (τdeact): Measure tail current decay after glutamate removal.

Interpretation: A true PAM will significantly increase the Iss/Ipeak ratio. If 6-MBTD elicits current without glutamate, it is an allosteric agonist (rare for this scaffold) or an artifact.

Selectivity Counter-Screen: KATP Channel Liability

Objective: Benzothiadiazines are historically KATP openers (e.g., Diazoxide). You must rule this out to avoid hypotensive side effects.

Assay: Thallium Flux Assay (FluxOR™) or Patch Clamp on SUR1/Kir6.2 expressing HEK cells.

  • Cells: HEK-SUR1/Kir6.2.

  • Dye: Load with Thallium-sensitive dye.

  • Buffer: Chloride-free buffer containing Tl2SO4.

  • Trigger: Add 6-MBTD.

  • Result: If fluorescence increases significantly compared to Diazoxide control, 6-MBTD has KATP liability.

    • Target Profile: >50-fold selectivity for AMPA over KATP.

Visualizations & Pathways

Figure 1: Mechanism of Action & Screening Logic

AMPA_Screening_Workflow Compound 6-MBTD (Test Compound) Target AMPA Receptor (GluA1/2 LBD Dimer) Compound->Target Primary Binding OffTarget K_ATP Channel (SUR1/Kir6.2) Compound->OffTarget Potential Liability CaFlux Assay 1: Ca2+ Flux (Primary Screen) Target->CaFlux Patch Assay 2: Patch Clamp (Validation) Target->Patch Counter Assay 3: Thallium Flux (Selectivity) OffTarget->Counter Potentiation Outcome: Increased Ca2+ Influx CaFlux->Potentiation EC50 Determination Kinetics Outcome: Delayed Desensitization Patch->Kinetics Mechanistic Proof Safety Outcome: No K_ATP Opening Counter->Safety Selectivity Check

Caption: Workflow distinguishing primary AMPA modulation (Green path) from KATP off-target effects (Red path).

Figure 2: Expected Electrophysiological Trace (Idealized)

Patch_Trace_Logic Control Control (Glutamate Only) Fast Rise Rapid Desensitization Low Steady State Test Test (Glutamate + 6-MBTD) Fast Rise BLOCKED Desensitization High Steady State Current Control->Test + 6-MBTD Comparison Result: High Iss/Ipeak Ratio Test->Comparison

Caption: Comparison of current traces. 6-MBTD prevents the receptor from closing (desensitizing) in the continued presence of glutamate.

Data Interpretation Guide

ParameterAssayDesired Outcome for 6-MBTDInterpretation
EC50 Ca2+ Flux< 10 µMIndicates high potency suitable for lead optimization.
% Potentiation Ca2+ Flux> 50% vs. Glu aloneIndicates efficacy as a modulator.
Iss / Ipeak Patch Clamp> 0.5Confirms reduction in receptor desensitization (Cyclothiazide-like profile).
KATP Activation Thallium FluxNo EffectEssential for avoiding cardiovascular side effects.
Solubility Turbidimetry> 50 µM in BufferEnsures bioavailable concentration for assays.

References

  • Larsen, J. S., et al. (2010). "New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors."[1] Journal of Medicinal Chemistry. Link

  • Chhabra, S., & Shah, K. (2020).[2] "The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review." Medicinal Chemistry Research. Link

  • Francotte, P., et al. (2014). "1,2,4-Benzothiadiazine-1,1-dioxide derivatives as ionotropic glutamate receptor ligands: synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Ito, I., et al. (1990).[3] "Allosteric potentiation of AMPA receptors: Implications for cognitive enhancement."[1][4] The Journal of Physiology. Link

Sources

Application Notes and Protocols for In Vivo Dosing of 6-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide in Murine Models

Application Notes and Protocols for In Vivo Dosing of 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide in Murine Models

Introduction

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including diuretic, antihypertensive, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide and its analogues are currently under investigation for various therapeutic applications, including the treatment of atherosclerosis and as PI3Kδ inhibitors.[10][11][12] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing regimens for 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide and its derivatives in murine models.

These application notes are designed to provide a scientifically rigorous framework for preclinical studies, emphasizing experimental design, technical execution, and data interpretation. The protocols herein are based on established best practices and regulatory guidelines for animal welfare and scientific validity.

Pre-Dosing Considerations: Compound Characterization and Formulation

A thorough understanding of the physicochemical properties of 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide is critical for designing an effective in vivo study. Many benzothiadiazine derivatives exhibit poor water solubility, which presents a significant challenge for achieving adequate bioavailability.[13]

Solubility Assessment

Prior to any in vivo work, the solubility of the test compound must be determined in a range of pharmaceutically acceptable vehicles. This foundational step will dictate the formulation strategy.

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of various aqueous-based buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 5.0) and potential vehicle components.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analyze the samples by high-performance liquid chromatography (HPLC) or a similar quantitative method to determine the concentration of the compound remaining in solution.

Formulation Development for Poorly Soluble Compounds

For compounds with low aqueous solubility, a suitable formulation is necessary to ensure consistent and adequate exposure in vivo.[14][15] The choice of formulation will depend on the intended route of administration and the physicochemical properties of the compound.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds in Murine Studies

Formulation TypeCompositionAdvantagesDisadvantages
Aqueous Suspension Compound, suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose), and surfactant (e.g., 0.1% Tween 80) in water.Simple to prepare; suitable for oral and intraperitoneal administration.Potential for inconsistent absorption due to particle size variability.
Co-solvent System Compound dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water.Can achieve higher drug concentrations.Potential for in vivo precipitation upon dilution; some co-solvents can have their own toxicity.
Lipid-based Formulation Compound dissolved in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[14]Can enhance oral bioavailability of lipophilic compounds.More complex to prepare; potential for variability in absorption.

It is imperative to conduct a vehicle tolerability study in a small cohort of animals before initiating the main efficacy or toxicity studies.

Acute Toxicity Assessment: Establishing a Safe Dosing Range

Before proceeding to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide. The OECD guidelines for acute oral toxicity testing provide a framework for these studies, aiming to minimize animal use while obtaining crucial safety data.[16][17][18][19]

Workflow for Acute Toxicity Study

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol: Up-and-Down Procedure (Adapted from OECD 425) [17]

  • Animal Model: Use a single sex of mice (typically females, as they are often more sensitive) for the initial study.

  • Fasting: Fast the animals for 3-4 hours prior to dosing, with water available ad libitum.[17][18]

  • Dose Administration: Administer a single dose of the formulated compound via the intended route of administration (e.g., oral gavage).

  • Starting Dose: The initial dose can be estimated from in vitro cytotoxicity data. If no data is available, a starting dose of 175 mg/kg is often used.[19]

  • Observation: Observe the animal closely for the first few hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and body weight).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increase).

    • If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when the MTD is established, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

In Vivo Dosing Protocols

The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a compound. The following are detailed protocols for common administration routes in mice.

Oral Gavage (PO)

Oral administration is often the preferred route for its clinical relevance.

Protocol: Oral Gavage in Mice [8][9][20][21][22]

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[8][20]

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice).[8][9]

  • Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[8][9]

  • Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[8][21]

  • Dosing Volume: Administer the formulation slowly. The maximum recommended volume is 10 mL/kg.[8][9]

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[21]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.

Protocol: Intraperitoneal Injection in Mice [7][23][24][25]

  • Animal Restraint: Restrain the mouse with its head tilted downwards to allow the abdominal organs to move away from the injection site.[24]

  • Needle Selection: Use a 25-27 gauge needle.[7][26]

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][23]

  • Administration: Insert the needle, bevel up, at a 30-40 degree angle.[7][24] Aspirate briefly to ensure a blood vessel or organ has not been punctured before injecting the formulation.[25]

  • Dosing Volume: The maximum recommended volume is 10 mL/kg.[7]

  • Post-Dosing Monitoring: Observe the animal for any signs of pain or distress at the injection site.

Subcutaneous (SC) Injection

SC injection provides a slower and more sustained release of the compound.

Protocol: Subcutaneous Injection in Mice [26][27][28][29][30]

  • Animal Restraint: Scruff the mouse to lift a fold of skin.

  • Needle Selection: Use a 26-27 gauge needle.[27][30]

  • Injection Site: The loose skin over the back, between the shoulder blades, is the most common site.

  • Administration: Insert the needle, bevel up, into the base of the "tented" skin.[26][27][29] Aspirate to ensure a blood vessel has not been entered before injecting.[27][28]

  • Dosing Volume: A good practice volume is up to 5 mL/kg per site.[27][30]

  • Post-Dosing Monitoring: Observe for any leakage from the injection site or signs of irritation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Once a safe dose range and route of administration have been established, PK/PD studies can be designed to understand the relationship between drug exposure and the biological response.

Experimental Workflow for a PK/PD Study

Caption: Workflow for a typical Pharmacokinetic/Pharmacodynamic (PK/PD) study.

Conclusion

The successful in vivo evaluation of 6-Methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide in murine models requires a systematic and well-documented approach. Careful consideration of the compound's physicochemical properties, appropriate formulation development, and a thorough assessment of acute toxicity are paramount for designing meaningful and reproducible efficacy studies. The protocols outlined in these application notes provide a robust framework for researchers to advance the preclinical development of this promising class of compounds.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • University of California, San Francisco IACUC. Oral Gavage In Mice and Rats.
  • Queen's University. (2012, February 16). Subcutaneous Injection in Mice | Animals in Science.
  • Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • MODULE 2 THE LABORATORY MOUSE.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • OACU. Administration Routes.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • Subcutaneous Injection in the Mouse.
  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Research support. LAB_021 Oral Gavage in Mice and Rats.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Research support. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
  • PMC. (2023, September 20). Intraperitoneal Injection of Neonatal Mice.
  • Animal Study Registry. (2017, January 17). Standard Operating Procedure SOP Inperitoneal injection of mice i.p. Injection.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • National Toxicology Program. OECD Test Guideline 425.
  • OECD. (2001, December 17). OECD Guidelines for the Testing of Chemicals.
  • Joint Research Centre - European Commission. Acute Toxicity.
  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • MDPI. (2016, August 15). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • PubMed. (2005, February 15). Synthesis, biological evaluation and molecular modelling studies on benzothiadiazine derivatives as PDE4 selective inhibitors.
  • ChemRxiv. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs.
  • EMA. (2010, May 31). Formulation of poorly soluble compounds.
  • PubMed. (2016, June 15). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents.
  • PubMed. (2026, January 18). Synthesis of benzo[e][7][8][9]thiadiazine 1,1-dioxide derivatives and its potential applications in atherosclerosis. Retrieved from

  • UPCommons. (2022, March 17). In silico drug design of benzothiadiazine derivatives interacting with phospholipid cell membranes.
  • PMC. (2019, November 25). Synthesis and Evaluation of Novel 2H-Benzo[e]-[7][8][9]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Retrieved from

  • ORBi. (2023, December 9). Exploring thienothiadiazine dioxides as isosteric analogues of benzo.
  • Pharmaffiliates. 6,7-Dichloro-3-methyl-2H-benzo[e][7][8][9]thiadiazine 1,1-dioxide. Retrieved from

  • MDPI. (2020, July 21). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
  • PubMed. (2019, November 25). Synthesis and Evaluation of Novel 2H-Benzo[e]-[7][8][9]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Retrieved from

Sources

assay development for benzothiadiazine 1,1-dioxide channel openers

Application Note: Assay Development for Benzothiadiazine 1,1-Dioxide Channel Openers

Abstract

Benzothiadiazine 1,1-dioxides (e.g., diazoxide) represent a privileged scaffold in medicinal chemistry, primarily recognized as ATP-sensitive potassium (

1

However, developing assays for this scaffold presents a unique challenge: selectivity . Structurally similar derivatives often act as positive allosteric modulators (PAMs) of AMPA receptors.[2] This guide outlines a robust screening cascade, prioritizing Thallium (


Mechanistic Basis & Signaling Pathway

To design an effective assay, one must understand the molecular target. The

  • The Target: Benzothiadiazine openers bind to the transmembrane domains of the SUR subunit (SUR1 in pancreatic

    
    -cells; SUR2A/B in cardiac/smooth muscle).
    
  • The Action: They antagonize the inhibitory effect of ATP on the Kir6.2 pore, stabilizing the "open" conformation even in the presence of intracellular ATP.

  • The Readout: Channel opening results in

    
     efflux, driving the membrane potential toward the potassium equilibrium potential (
    
    
    mV), effectively silencing electrical activity.
Figure 1: Mechanism of Action

Benzothiadiazine-mediated hyperpolarization via the SUR1/Kir6.2 complex.

KATP_MechanismBenzothiadiazineBenzothiadiazine(1,1-dioxide)SUR1SUR1 Subunit(Regulatory)Benzothiadiazine->SUR1Binds TM DomainsATPIntracellular ATPSUR1->ATPAntagonizesInhibitionKir62Kir6.2 Pore(Closed State)SUR1->Kir62Induces Conf.ChangeATP->Kir62InhibitsKir62_OpenKir6.2 Pore(Open State)Kir62->Kir62_OpenOpeningKEffluxK+ EffluxKir62_Open->KEffluxConductanceHyperpolMembraneHyperpolarizationKEfflux->HyperpolHyperpolarizes VmEffectInhibition ofCa2+ Influx / SecretionHyperpol->EffectDownstream

Primary Screening: Thallium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) Flux Assay[3]

While membrane potential dyes (e.g., FLIPR Blue) are common, they suffer from poor signal-to-noise ratios when detecting hyperpolarization (signal decrease). For

Thallium Flux

Why Thallium? ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">







3
Protocol A: High-Throughput Thallium Flux

System: 384-well plate format (FLIPR Tetra or Hamamatsu FDSS). Cell Line: HEK293 stably expressing human SUR1/Kir6.2 (or SUR2A/Kir6.2 for cardiac specificity).

Reagents & Buffers
ComponentCompositionPurpose
Assay Buffer (HBSS-free) 140mM NaCl, 5mM KCl, 2mM CaCl₂, 1mM MgCl₂, 10mM HEPES, pH 7.4Physiological baseline.
Loading Dye Thallos™ (TEFLabs) or FluxOR™ II

indicator.
Stimulus Buffer (

)
125mM Na-Gluconate, 15mM

, 10mM HEPES, 2mM CaSO₄
Provides the

gradient. Chloride-free to prevent

precipitation.
Control Opener Diazoxide (100 µM) or BPDZ-154Positive control (Max Signal).
Control Blocker Glibenclamide (1 µM)Negative control (Min Signal).
Step-by-Step Workflow
  • Cell Seeding: Plate 15,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate 24h.

  • Dye Loading: Remove culture media. Add 20 µL of Dye Loading Solution (containing probenecid to prevent dye extrusion). Incubate 45 min at RT in dark.

  • Compound Addition: Add 10 µL of test compounds (Benzothiadiazine library) diluted in Assay Buffer.

    • Critical Step: Incubate for 15 minutes. This allows the opener to bind SUR1 and "prime" the pore.

  • Baseline Read: Measure fluorescence (

    
    ) for 10 seconds to establish baseline.
    
  • Stimulus Injection: Inject 10 µL of 5X Stimulus Buffer (

    
     source).
    
  • Kinetic Read: Measure fluorescence every 1 second for 90-120 seconds.

Data Analysis: Calculate the slope of the initial linear phase (10–30 seconds post-injection).

Orthogonal Validation: Automated Patch Clamp (APC)[5][6]

Thallium flux is a surrogate.[4][3][5] The "Gold Standard" is electrophysiology.[6] For benzothiadiazines, APC (e.g., Nanion SyncroPatch or Sophion Qube) is required to confirm the mechanism and rule out false positives (e.g., ionophores).

The "Run-Down" Challenge:

Protocol B: APC Configuration for Openers

Instrument: Nanion SyncroPatch 384PE or equivalent. Mode: Whole-cell voltage clamp.[6]

Solutions
  • Internal (Pipette): 110mM KF, 10mM KCl, 10mM NaCl, 10mM HEPES, 10mM EGTA, 0.5mM free MgADP .

    • Expert Insight: Openers like diazoxide require the presence of MgADP to function. If you use ATP-free internal solution, the channel opens maximally, masking the drug effect. If you use high ATP without ADP, the channel locks closed. 0.1 - 0.5mM MgADP is the physiological sweet spot for assaying openers.

  • External (Bath): 140mM NaCl, 4mM KCl, 2mM CaCl₂, 1mM MgCl₂, 5mM Glucose, 10mM HEPES.

Voltage Protocol
  • Holding Potential: -50 mV.

  • Ramp Step: Hyperpolarize to -120 mV (50ms), then ramp to +50 mV (500ms). Repeat every 5 seconds.

  • Application:

    • 0-60s: Baseline (External Buffer).

    • 60-180s: Compound Addition (Test Benzothiadiazine).

    • 180-240s: Glibenclamide (10 µM) chase.

Success Criteria: A true benzothiadiazine opener will:

  • Increase current amplitude at -120 mV and -50 mV during the compound phase.

  • Be fully reversible by Glibenclamide (the specific SUR antagonist).

Figure 2: Assay Workflow Cascade

From library to validated lead.

Assay_WorkflowLibraryBenzothiadiazineLibraryHTSHTS: Thallium Flux(HEK-SUR1/Kir6.2)Library->HTS384-wellFilter1Filter: >50% Activationvs DiazoxideHTS->Filter1CounterCounter Screen:Parental HEK (No KATP)Filter1->CounterRule outIonophoresAPCValidation: Auto Patch Clamp(MgADP Internal Sol.)Counter->APCConfirmed HitsSelectivitySelectivity Screen:AMPA Receptor FLIPRAPC->SelectivityMechanisticVerificationLeadValidated Lead(KATP Opener / AMPA Inactive)Selectivity->LeadSafety Profile

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Signal (Flux) Constitutive channel opening.Add 100 µM ATP to the cell suspension before plating, or increase Glucose to 25mM to keep metabolic ATP high (keeping channels closed).
No Response to Diazoxide "Run-down" or wrong isoform.Ensure cells express SUR1 (pancreatic) not just Kir6.2. Kir6.2 alone does not respond to benzothiadiazines.
Precipitation in Stimulus

reacting with

.
CRITICAL: The stimulus buffer must be Chloride-free (use Gluconate or Nitrate salts).

is insoluble.
Off-Target Effects AMPA modulation.[7][8]Benzothiadiazines with 4-cyclopropyl groups often switch from

openers to AMPA potentiators. Always counter-screen against AMPA cell lines.

References

  • Nichols, C. G. (2006). KATP channels as molecular targets of concentrated drug discovery efforts. Annual Review of Pharmacology and Toxicology. Link

  • Weaver, C. D., et al. (2018). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels. Methods in Molecular Biology. Link

  • Gribble, F. M., et al. (2000). Tissue specificity of sulfonylureas: studies on cloned cardiac and pancreatic KATP channels. Diabetes. Link

  • Pirotte, B., et al. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of AMPA receptors. Journal of Medicinal Chemistry. Link

  • Metrion Biosciences. (2021).[4] Automated Patch Clamp analysis of KATP currents. Application Note. Link

solvent selection for 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide administration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Formulation Strategy for 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Executive Summary

Compound Class: Benzothiadiazine derivative Primary Challenge: Low aqueous solubility; high lipophilicity (LogP estimated > 1.5). Target Audience: Medicinal Chemists, Pharmacologists, In Vivo Researchers.

This guide provides a standardized protocol for solubilizing 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (hereafter referred to as 6-MBT ). As a structural analog of class-defining agents like Diazoxide and IDRA-21, 6-MBT exhibits poor water solubility at neutral pH. Successful administration requires a vehicle strategy that balances solubility magnitude with biological tolerability .

This protocol prioritizes a co-solvent approach (DMSO/PEG/Saline) for research applications to avoid the tissue irritation associated with high-pH formulations often used clinically for benzothiadiazines.

Physicochemical Context & Solubility Logic

To select the right solvent, one must understand the molecule's behavior. 6-MBT contains a sulfonamide-like core within the thiadiazine ring.

  • Acidic Character: The proton on the nitrogen (typically N-2 or N-4 tautomer) is weakly acidic (pKa ≈ 8.5–9.5). Consequently, solubility increases significantly in alkaline conditions (pH > 10).

  • Lipophilicity: The methyl substitution on the benzene ring increases lipophilicity compared to the parent scaffold, making aqueous dissolution more difficult without surfactants or organic co-solvents.

  • Crystallinity: Benzothiadiazines form stable crystal lattices. High energy (sonication/heat) is often required to break the lattice during initial stock preparation.

Solubility Profile Summary
SolventSolubility RatingApplication
DMSO High (> 50 mg/mL)Primary Stock Solution
Ethanol (100%) Moderate (< 10 mg/mL)Secondary Stock (avoid for high dose)
Water (pH 7.4) Very Low (< 0.1 mg/mL)Not suitable as sole vehicle
0.1N NaOH High (forms salt)Clinical route (caution: tissue damage)
PEG 400 Moderate-HighKey Co-solvent for in vivo use

Decision Tree: Vehicle Selection

The following logic gate determines the optimal formulation based on your experimental endpoint.

SolventSelection Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO_Stock Prepare 10-100 mM Stock in 100% DMSO InVitro->DMSO_Stock Route Select Route InVivo->Route Dilution Dilute into Media (Final DMSO < 0.1%) DMSO_Stock->Dilution IP_SC IP / SC Injection Route->IP_SC IV IV Injection Route->IV Oral Oral Gavage (PO) Route->Oral Form_IP Formulation A: 10% DMSO / 40% PEG400 / 50% Saline IP_SC->Form_IP Form_IV Formulation B: 5% DMSO / 5% Tween80 / 90% Saline (Filter Sterilize) IV->Form_IV Form_PO Formulation C: 0.5% Methylcellulose (Suspension) OR 100% PEG400 Oral->Form_PO

Caption: Decision matrix for selecting the appropriate vehicle based on administration route and experimental constraints.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Use for: Long-term storage, in vitro assays, and precursor for in vivo formulations.

  • Weighing: Accurately weigh the specific amount of 6-MBT powder.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM or 100 mM .

    • Note: If the molecular weight is approx. 238.26 g/mol (generic estimate for methyl-benzothiadiazine dioxide), 23.8 mg in 1 mL DMSO = 100 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into amber glass vials (DMSO leaches some plastics). Store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (IP/SC Administration)

Target Concentration: 1–5 mg/mL Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline

Step-by-Step Workflow:

  • Prime: Warm the DMSO stock, PEG 400, and sterile saline to 37°C.

  • Step 1 (Solvent): Pipette the calculated volume of DMSO stock containing the total drug mass into a sterile tube.

  • Step 2 (Co-solvent): Slowly add PEG 400 to the DMSO while vortexing.

    • Critical: The solution must remain clear. If it turns cloudy, the drug concentration is too high for this vehicle.

  • Step 3 (Aqueous Phase): Add Sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Why dropwise? Rapid addition of water can shock the hydrophobic drug out of solution, causing irreversible precipitation.

  • Validation: Visually inspect against a light source. The solution should be clear and colorless/pale yellow. If a precipitate forms, sonicate for 10 minutes. If precipitate persists, reduce drug concentration or increase PEG 400 ratio to 50%.

Protocol C: High-pH Formulation (Alternative for High Dose)

Warning: pH > 10. Potential for irritation. Use only if co-solvent method fails.

  • Dissolve 6-MBT in a minimal volume of 0.1 N NaOH .

  • Dilute with sterile saline.

  • Adjust pH back down to ~8.5–9.0 using dilute HCl very carefully. (Going below pH 8.0 may cause immediate precipitation).

  • Use immediately.

Experimental Workflow Visualization

PrepWorkflow Powder 6-MBT Powder Weigh Weigh Mass Powder->Weigh DMSO_Add Add DMSO (Dissolve) Weigh->DMSO_Add Sonicate Sonicate (37°C, 10 min) DMSO_Add->Sonicate Check Visual Check: Clear? Sonicate->Check PEG_Add Add PEG 400 (Vortex) Check->PEG_Add Yes Fail Reduce Conc. or Heat Check->Fail No Saline_Add Add Saline (Dropwise) PEG_Add->Saline_Add Final Ready for Injection Saline_Add->Final Fail->DMSO_Add

Caption: Step-by-step preparation workflow for the standard 10/40/50 co-solvent formulation.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Benzothiadiazines may modulate insulin secretion (K_ATP channel activity) or excitatory neurotransmission (AMPA modulation). Handle as a potential bioactive agent affecting glucose metabolism or CNS function.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of DMSO solutions in halogenated organic waste (if applicable) or standard organic waste streams according to institutional EHS guidelines.

References

  • Vertex AI Search . (2025). Solubility and synthesis of benzothiadiazine 1,1-dioxide derivatives. Retrieved from 1.

  • MDPI . (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from 2.

  • Beilstein Journals . (2025). Thiadiazino-indole and benzothiadiazino-carbazole dioxides: synthesis and physicochemical characterization. Retrieved from [Beilstein J. Org.[3] Chem.](3][2][4]

  • ChemScene . (n.d.). Product Data: 6-Chloro-2H-benzo[E][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.[5] Retrieved from 5.

  • National Institutes of Health (NIH) . (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Retrieved from 4.

Sources

Comprehensive Electrophysiological Profiling of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Electrophysiologists, Neuropharmacologists, and Ion Channel Drug Discovery Scientists.

Mechanistic Framework & Pharmacological Context

The 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold is a highly versatile pharmacophore in ion channel modulation. Depending on specific substitutions, BTDs diverge into two distinct pharmacological trajectories:

  • Positive Allosteric Modulators (PAMs) of AMPA Receptors : Compounds like IDRA-21 and cyclothiazide bind to the GluA2 dimer interface, stabilizing the agonist-bound state and profoundly slowing receptor desensitization[1].

  • Potassium Channel Openers (PCOs) of K_ATP Channels : Compounds like diazoxide and BPDZ 154 bind to the sulfonylurea receptor (SUR1/SUR2) subunits, antagonizing ATP-mediated pore inhibition and driving membrane hyperpolarization[2].

The derivative 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (and its close analogs) requires rigorous electrophysiological profiling to determine its selectivity and potency across these two targets. This guide provides self-validating, step-by-step patch-clamp protocols designed to isolate and quantify the compound's effects on both AMPA receptor kinetics and K_ATP channel conductance.

Mechanism cluster_AMPA Excitatory Synapse cluster_KATP Pancreatic β-Cell / Cardiomyocyte Compound 6-Methyl-2H-benzo[e] [1,2,4]thiadiazine 1,1-dioxide AMPA AMPA Receptor (GluA2 Dimer Interface) Compound->AMPA Positive Allosteric Modulator KATP K_ATP Channel (SUR1 / Kir6.2) Compound->KATP Potassium Channel Opener Effect1 Inhibits Desensitization (Prolonged EPSC) AMPA->Effect1 PAM Action Effect2 Channel Opening (Hyperpolarization) KATP->Effect2 PCO Action

Fig 1. Divergent pharmacological targets of the benzothiadiazine 1,1-dioxide scaffold.

Experimental Workflow Design

To accurately capture the kinetics of AMPA receptors (which desensitize in milliseconds) versus the metabolic gating of K_ATP channels, the patch-clamp configurations must be fundamentally different.

Workflow Prep Cell Preparation (HEK293T or Primary Neurons) Seal Giga-ohm Seal Formation (>1 GΩ Resistance) Prep->Seal Config Establish Recording Configuration Seal->Config WholeCell Whole-Cell Mode (AMPA Receptors) Config->WholeCell InsideOut Inside-Out Patch (K_ATP Channels) Config->InsideOut Validate1 Baseline: Fast Glutamate Pulse (Measure τ_des) WholeCell->Validate1 Validate2 Baseline: ATP Inhibition (Confirm K_ATP Identity) InsideOut->Validate2 Perf1 Fast Piezo-Driven Perfusion (Glutamate + 6-Methyl-BTD) Data Data Acquisition & Kinetic Analysis Perf1->Data Perf2 Bath Perfusion (Varying ATP/ADP + 6-Methyl-BTD) Perf2->Data Validate1->Perf1 Validate2->Perf2

Fig 2. Divergent patch-clamp workflows for isolating AMPA vs. K_ATP channel currents.

Protocol I: Whole-Cell Patch-Clamp for AMPA Receptor PAM Activity

AMPA receptors desensitize rapidly (


 = 2–10 ms). Standard bath perfusion is too slow to capture the peak current, making it impossible to accurately measure the effect of a PAM on desensitization kinetics. This protocol utilizes a piezo-driven theta-glass application system for sub-millisecond solution exchange[3].
Buffer Preparation
  • Intracellular Solution (Pipette): 135 mM CsF, 33 mM KOH, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES (pH 7.4 with CsOH, 290 mOsm).

  • Extracellular Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-Glucose (pH 7.4 with NaOH, 300 mOsm).

Step-by-Step Methodology
  • Cell Preparation: Use HEK293T cells transiently expressing GluA2(Q) flip/flop isoforms, or primary cultured cortical neurons (DIV 10-14).

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with the CsF-based intracellular solution.

  • Seal and Break-in: Approach the cell, apply gentle negative pressure to form a >1 GΩ seal. Apply a brief suction pulse to rupture the membrane and achieve the whole-cell configuration.

  • System Validation (Internal Control): Position the theta-glass perfusion pipette ~50 µm from the cell. Apply a 100 ms pulse of 1 mM Glutamate.

    • Validation Check: You must observe a rapid inward current that decays (desensitizes) within 10 ms. If the current does not decay, the perfusion system is too slow, or the cell is not properly clamped.

  • Compound Application: Pre-incubate the cell with 50 µM 6-Methyl-BTD via the background bath perfusion for 60 seconds.

  • Test Pulse: Co-apply 1 mM Glutamate + 50 µM 6-Methyl-BTD via the fast-perfusion system. Record the resulting Excitatory Postsynaptic Current (EPSC).

Causality & Rationale
  • Why CsF in the pipette? Cesium (Cs⁺) blocks endogenous voltage-gated potassium channels, which would otherwise contaminate the inward sodium/calcium currents of the AMPA receptor. Fluoride (F⁻) enhances seal stability and minimizes leak currents.

  • Why pre-incubate the BTD? BTDs are highly lipophilic and must partition into the membrane to reach the GluA2 dimer interface. Co-application without pre-incubation often results in a false-negative lack of efficacy[1].

Protocol II: Inside-Out Patch-Clamp for K_ATP Channel Activation

K_ATP channels are metabolically gated; their open probability (


) is dictated by the intracellular ATP/ADP ratio. To test a BTD as a Potassium Channel Opener (PCO), you must control the intracellular environment, necessitating the inside-out  patch configuration[4].
Buffer Preparation
  • Pipette Solution (Extracellular face): 140 mM KCl, 1.2 mM MgCl₂, 2.6 mM CaCl₂, 10 mM HEPES (pH 7.4 with KOH).

  • Bath Solution (Intracellular face): 140 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2 with KOH).

Step-by-Step Methodology
  • Cell Preparation: Use Xenopus oocytes or HEK293 cells heterologously expressing Kir6.2 and SUR1 (pancreatic

    
    -cell type) or SUR2A (cardiac type).
    
  • Seal and Excision: Form a cell-attached gigaseal (resistance >2 GΩ). Rapidly withdraw the pipette to excise the patch. The intracellular face of the membrane is now exposed to the bath solution.

  • System Validation (Internal Control): Apply 100 µM ATP to the bath.

    • Validation Check: The spontaneous outward K⁺ current should rapidly extinguish. This proves the patch contains functional, ATP-sensitive Kir6.2/SUR1 channels.

  • Compound Application: Wash out the ATP to restore baseline current. Then, apply a sub-maximal inhibitory concentration of ATP (e.g., 100 µM) combined with 100 µM 6-Methyl-BTD.

  • Voltage Protocol: Hold the patch at 0 mV. Evoke currents using repetitive 3-second voltage ramps from −110 mV to +100 mV.

Causality & Rationale
  • Why symmetrical KCl? Using 140 mM KCl in both the pipette and the bath shifts the potassium reversal potential (

    
    ) to 0 mV, allowing for large, easily measurable inward and outward macroscopic currents during voltage ramps.
    
  • Why is Mg²⁺ critical in the bath? While free ATP inhibits the Kir6.2 pore directly, the activation of the channel by BTDs (like diazoxide analogs) strictly requires the binding of MgATP to the Nucleotide Binding Domains (NBDs) of the SUR1 subunit[2]. Omitting Mg²⁺ from the bath will render the 6-Methyl-BTD completely ineffective, leading to flawed data interpretation.

Quantitative Data Summarization

When analyzing the electrophysiological readouts of 6-Methyl-BTD and related analogs, benchmark the data against known standards (e.g., Cyclothiazide for AMPA; Diazoxide for K_ATP).

Table 1: Expected Electrophysiological Outcomes & Benchmarks

Target SystemPatch ConfigurationKey Kinetic ReadoutExpected Effect of Active BTDBenchmark Reference
AMPA (GluA2) Whole-Cell (Fast Perfusion)Desensitization Time Constant (

)
Increase

by 5 to 20-fold
Cyclothiazide (100 µM)
AMPA (GluA2) Whole-Cell (Fast Perfusion)Steady-State Current (

)
Increase

/

ratio
IDRA-21 (100 µM)
K_ATP (SUR1) Inside-Out PatchMacroscopic Conductance (

)
Reversal of ATP-induced inhibitionDiazoxide (100 µM)
K_ATP (SUR2A) Inside-Out PatchMacroscopic Conductance (

)
Minimal effect (SUR1 selective)Pinacidil (10 µM)

References

1. - PubMed[4] 2. - Diabetes[2] 3. - ACS Publications[3] 4. - PMC[1]

Sources

Advanced Formulation Strategies for 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide: Enhancing Oral Bioavailability via Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide belongs to the benzothiadiazine class of molecules, a structural scaffold foundational to several diuretics and ion-channel modulators. Characterized by a sulfonamide-containing bicyclic ring, this active pharmaceutical ingredient (API) exhibits high crystalline lattice energy and pronounced lipophilicity. Consequently, it suffers from extremely poor aqueous solubility (< 10 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule.

When administered orally in its crystalline form, the dissolution rate is the rate-limiting step for absorption, leading to erratic and sub-therapeutic bioavailability. To overcome this thermodynamic barrier, formulating the API as an Amorphous Solid Dispersion (ASD) via spray drying is a highly effective strategy. By disrupting the crystal lattice and molecularly dispersing the API within a hydrophilic polymer matrix, the formulation can achieve and maintain a supersaturated state in the gastrointestinal (GI) tract.

Mechanistic Insight: The "Spring and Parachute" Effect

The success of an ASD relies on the precise orchestration of thermodynamic and kinetic principles, commonly referred to as the "spring and parachute" mechanism .

  • The Spring (Thermodynamic Drive): The amorphous form of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide possesses higher free energy than its crystalline counterpart. Upon contact with aqueous GI fluids, it rapidly dissolves, generating a highly supersaturated solution that drives passive diffusion across the intestinal epithelium.

  • The Parachute (Kinetic Stabilization): Because supersaturation is a thermodynamically unstable state, the API naturally tends to precipitate. The selected polymer (e.g., Hypromellose Acetate Succinate, HPMCAS) acts as a crystallization inhibitor. The succinoyl groups of HPMCAS ionize at intestinal pH, providing electrostatic repulsion between drug-rich nanodroplets, while the hydrophobic acetyl groups interact with the lipophilic core of the benzothiadiazine . This steric and hydrogen-bonding interference prevents Ostwald ripening and crystal nucleation, effectively "parachuting" the drug through the critical absorption window.

Figure 1: The "Spring and Parachute" dissolution mechanism for Amorphous Solid Dispersions.

Experimental Protocols

The following self-validating workflows are designed to screen, manufacture, and evaluate the ASD formulation. Built-in Quality Assurance (QA) checkpoints ensure that each protocol validates the success of the previous step.

Protocol 1: Polymer Screening via Solvent Casting

To minimize API consumption during early development, solvent casting is used to evaluate drug-polymer miscibility.

  • Solution Preparation: Dissolve 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and the candidate polymer (e.g., HPMCAS-LF, PVP-VA 64, or Soluplus) at a 1:3 (w/w) ratio in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM ensures complete solvation of the lipophilic API, while Methanol dissolves the hydrophilic polymer, preventing premature phase separation.

  • Casting & Evaporation: Cast 2 mL of the solution onto a Teflon-coated Petri dish. Evaporate the solvent under a gentle nitrogen stream for 2 hours, followed by vacuum drying at 40°C for 24 hours to remove residual solvent.

  • Validation (mDSC): Analyze the cast films using Modulated Differential Scanning Calorimetry (mDSC).

    • Self-Validation Check: A successful, molecularly dispersed solid solution is confirmed by the presence of a single glass transition temperature (

      
      )  that lies between the 
      
      
      
      of the pure API and the pure polymer. The appearance of two
      
      
      s or a melting endotherm (
      
      
      ) indicates phase separation or residual crystallinity, failing the formulation.
Protocol 2: Small-Scale Spray Drying Manufacturing

Spray drying kinetically traps the API in the polymer matrix by evaporating the solvent faster than the drug can nucleate .

  • Feed Solution: Prepare a 10% (w/v) solids solution of API and HPMCAS-LF (1:3 ratio) in DCM/Methanol (1:1 v/v). Stir magnetically until optically clear.

  • Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) utilizing a 0.7 mm two-fluid nozzle. Set the atomization gas flow to 400 L/h to ensure fine droplet generation (target droplet size: 10–20 µm).

  • Thermodynamic Drying: Set the inlet temperature to 85°C. Adjust the feed pump rate (approx. 5 mL/min) to maintain a steady outlet temperature of 50°C. Causality: An outlet temperature of 50°C is strategically chosen to be high enough to ensure rapid solvent evaporation, but low enough to remain below the

    
     of the resulting ASD, preventing particle agglomeration in the collection cyclone.
    
  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

  • Validation (PXRD): Perform Powder X-Ray Diffraction. The complete absence of sharp Bragg peaks (replaced by a broad "amorphous halo") validates complete amorphization.

Figure 2: Step-by-step workflow of the spray drying process for ASD manufacturing.

Protocol 3: In Vitro Non-Sink Dissolution Testing

Standard sink-condition dissolution tests fail to capture the transient supersaturation vital for ASD evaluation. A two-stage, non-sink dissolution protocol must be used.

  • Gastric Phase: Introduce 50 mg of the ASD powder into 50 mL of 0.1 N HCl (pH 1.2) at 37°C, stirring at 100 rpm for 30 minutes.

  • Intestinal Shift: Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to rapidly shift the pH to 6.8.

  • Sampling & Analysis: Withdraw aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Immediately centrifuge at 13,000 rpm for 2 minutes to separate precipitated drug from the supersaturated nanodroplet phase. Analyze the supernatant via HPLC. Validation: A successful ASD will exhibit a

    
     at least 5-fold higher than the crystalline API, maintaining >80% of this concentration for the full 120 minutes.
    

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

PropertyValueImplication for Formulation
Molecular Weight ~210.25 g/mol Favorable for polymer matrix integration.
Melting Point (

)
265 °CHigh lattice energy; drives the need for amorphization.
Glass Transition (

)
62 °CRequires a high-

polymer to prevent devitrification.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 6.8)BCS Class II; dissolution is the rate-limiting step.

Table 2: Polymer Screening Results (1:3 API-to-Polymer Ratio)

Polymer MatrixMiscibility (Visual)ASD

(°C)
Physical Stability (40°C/75% RH, 4 weeks)
HPMCAS-LF Clear, single phase94 °CStable (Amorphous Halo)
PVP-VA 64 Clear, single phase86 °CStable (Amorphous Halo)
Soluplus Cloudy, phase separatedN/A (Two

s)
Failed (Crystalline Peaks observed)

Table 3: Optimized Spray Drying Process Parameters (Büchi B-290)

Process ParameterSet ValueOutput / Result
Inlet Temperature 85 °CEnsures rapid droplet drying.
Outlet Temperature 50 °CPrevents thermal degradation and particle fusion.
Feed Rate 5.0 mL/minBalances throughput with complete solvent evaporation.
Atomization Gas Flow 400 L/hYields optimal particle size (D50 ≈ 12 µm).
Process Yield N/A82% (High efficiency for small-scale production).

References

  • Shi, Q., Chen, H., Wang, Y., Wang, R., Xu, J., & Zhang, C. (2022). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. Pharmaceutics, 14(8), 1747.[Link]

  • Qian, K., Stella, L., Jones, D. S., Andrews, G. P., Du, H., & Tian, Y. (2021). Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? Pharmaceutics, 13(6), 889.[Link]

  • Ousset, A., Chirico, R., Robin, F., Schubert, M. A., Somville, P., & Dodou, K. (2018). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. Pharmaceuticals, 11(3), 81.[Link]

Application Notes and Protocols for 6-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide Powder

Application Notes and Protocols for 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe storage and handling of 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide powder, a heterocyclic compound of interest in pharmaceutical research and drug development.[4] Given the limited availability of specific safety and handling data for this exact molecule, this guide synthesizes information from structurally related benzothiadiazine derivatives, sulfonamides, and established best practices for handling solid active pharmaceutical ingredients (APIs).[5][6] The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide belongs to the benzothiadiazine class of heterocyclic compounds.[1][3] The 1,1-dioxide moiety indicates the presence of a sulfonyl group, a common feature in many pharmacologically active molecules, including sulfonamide antibiotics.[1][6] The physicochemical properties of such compounds are influenced by the benzothiadiazine core, the sulfonyl group, and the methyl substituent, which can affect its solubility, stability, and biological activity.[1][3][4]

Derivatives of the benzothiadiazine scaffold are utilized in medicine, for example, as diuretics for managing hypertension.[1] While not every benzothiadiazine compound is a drug, the substituted 1,1-dioxides are a pharmacologically significant class.[1]

Physicochemical Properties and Stability Profile

PropertyAnticipated Value/CharacteristicRationale & Key Considerations
Appearance White to off-white crystalline powderTypical for many organic small molecules. Color may vary based on purity.
Solubility Generally, sulfonamides are more soluble in alkaline aqueous solutions than in acidic ones.[6] Likely soluble in organic solvents like DMSO and DMF.The acidic nature of the sulfonamide group dictates pH-dependent aqueous solubility.[6] Organic solvents are commonly used for solubilizing heterocyclic compounds for in vitro assays.[2]
Stability Solid State: Likely stable under recommended storage conditions. However, sulfonamides can be sensitive to light and air.[5] Solution: Stability is solvent and pH-dependent. Degradation may occur under harsh acidic or basic conditions, or upon prolonged exposure to light.Heterocyclic compounds can undergo various degradation pathways.[1] For sulfonamides, frozen storage at -20°C has been shown to preserve stability for extended periods.[7]
pKa Sulfonamides of therapeutic interest typically have a pKa between 4.8 and 8.6.[6]The acidic proton on the sulfonamide nitrogen is a key determinant of its physicochemical and pharmacological properties.

Hazard Identification and Safety Precautions

Disclaimer: Without a specific Safety Data Sheet (SDS), a comprehensive hazard assessment is not possible. The following recommendations are based on general principles for handling chemical powders and data from analogous compounds.

3.1. Potential Hazards:

  • Inhalation: Powders can be easily inhaled, potentially causing respiratory irritation.[8][9]

  • Skin and Eye Contact: May cause irritation upon direct contact.[8][9][10]

  • Ingestion: May be harmful if swallowed.[8][9]

3.2. Personal Protective Equipment (PPE): A risk assessment should be performed for all procedures. The following PPE is mandatory when handling the powder:

  • Eye Protection: Safety glasses with side shields or goggles.[8][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[10]

  • Respiratory Protection: Use a NIOSH-approved respirator if working outside a certified chemical fume hood or if dust generation is likely.[8]

  • Protective Clothing: A lab coat is required. For larger quantities, a protective suit may be necessary.[10]

Storage and Handling Protocols

Proper storage is crucial to maintain the purity and stability of the compound.

4.1. Storage Conditions:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (2-8°C) is recommended.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to air or moisture.[5]

  • Light: Protect from direct sunlight and strong artificial light.[5] Use amber vials or store in a light-blocking container.

4.2. Handling Procedures:

  • All handling of the powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Ensure all equipment is clean and dry before use.

  • Wash hands thoroughly after handling.[5][10]

Experimental Protocols

5.1. Protocol for Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing: Tare a clean, dry weighing vessel on the analytical balance.

  • Weighing: Carefully weigh the desired amount of the compound.

  • Solubilization: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO (approximately 70% of the final volume).

  • Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to aid dissolution.[2]

  • Final Volume: Once fully dissolved, add DMSO to the final volume mark.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or below.

5.2. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regular purity checks are essential to ensure the integrity of the compound, especially after prolonged storage.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acids or bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid)

  • Prepared solution of the compound

General HPLC Method (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[]

Visual Diagrams

Storage_Handling_Workflowcluster_storageStorage Protocolcluster_handlingHandling Protocolstorage_startReceive Compoundstorage_conditionsStore in a cool, dry, dark,and well-ventilated area.[2-8°C for long-term]storage_start->storage_conditionsstorage_containerUse tightly sealed,light-resistant containers.storage_conditions->storage_containerhandling_startRetrieve from Storagestorage_container->handling_startTransfer to LabppeDon appropriate PPE:- Safety glasses- Lab coat- Gloveshandling_start->ppefume_hoodWork in a certifiedchemical fume hood.ppe->fume_hoodweighingWeigh carefully toavoid dust generation.fume_hood->weighingsolution_prepPrepare solutions as per protocol.weighing->solution_prepcleanupClean work area anddispose of waste properly.solution_prep->cleanupSolution_Preparation_WorkflowstartStart Solution PreparationweighWeigh Compoundstart->weightransferTransfer to Volumetric Flaskweigh->transferadd_solventAdd ~70% of Solvent (e.g., DMSO)transfer->add_solventdissolveDissolve Completely(Vortex/Sonicate if needed)add_solvent->dissolvefinal_volumeAdd Solvent to Final Volumedissolve->final_volumemixMix Thoroughlyfinal_volume->mixaliquotAliquot into Single-Use Vialsmix->aliquotstoreStore at -20°C or Belowaliquot->storeendEndstore->end

Caption: Step-by-step workflow for preparing a stock solution.

References

  • Benzothiadiazine Impurities and Rel
  • Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using Hydrazinium Salts - Benchchem.
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds - Benchchem.
  • In silico drug design of benzothiadiazine derivatives interacting with phospholipid cell membranes - UPCommons.
  • SAFETY D
  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed.
  • Benzothiadiazine dioxide derivatives | Download Scientific Diagram - ResearchG
  • EP0983269A1 - Process for preparing heterocyclic compounds - Google P
  • SAFETY D
  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - MDPI.
  • SAFETY D
  • GUIDELINES AND LABOR
  • Safety D
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | The Journal of Organic Chemistry - ACS Public
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC - NIH.
  • 6,7-Dichloro-3-methyl-2H-benzo[e]t[1][2][3]hiadiazine 1,1-dioxide | Pharmaffiliates.

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI.
  • thiazine SDS, 11084-06-3 Safety D
  • Sulfonamides and Sulfonamide Combin
  • Analytical Services for Purity Determin
  • 2H-Benzo[e]t[1][2][3]hiadiazine-3(4H)-thione 1,1-dioxide - Guidechem.

  • 2H-Benzo[e]t[1][2][3]hiadiazin-3(4H)-one 1,1-dioxide | ChemScene.

  • 2H-benzo[e]t[1][2]hiazin-4(3H)-one 1,1-dioxide - PubChem.

  • Synthesis of Heterocyclic Compounds - ijirset.
  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition.
  • Synthesis and physicochemical properties of 1,2,6-thiadiazine 1,1-dioxides.

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2,4-benzothiadiazine 1,1-dioxide scaffolds. Here, we address the hydrolytic degradation mechanisms of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and provide field-validated protocols to ensure structural integrity and reproducibility during in vitro and in vivo assays.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solutions show significant purity loss over a week at 4°C. What is driving this degradation? Causality & Mechanism: The primary degradation pathway for 2H-1,2,4-benzothiadiazine 1,1-dioxides is the [1]. The C3=N4 double bond within the thiadiazine core is highly electrophilic and susceptible to [2] by water. Even trace amounts of moisture in hygroscopic solvents (like DMSO) can initiate this ring-opening event, leading to the formation of a formamide intermediate, which further hydrolyzes into a substituted aminobenzenesulfonamide and formic acid. Solution: Always prepare primary stock solutions in strictly anhydrous, amine-free DMSO or DMF. Store in single-use aliquots at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) to prevent ambient moisture absorption.

Q2: I observe a new LC-MS peak with a mass of [M+18] during my aqueous buffer assays. What is this? Causality & Mechanism: An [M+18] peak directly corresponds to the addition of one water molecule, confirming the first step of the hydrolytic ring-opening cascade. The water molecule attacks the C3 position, breaking the C3-N4 bond to yield N-(5-methyl-2-sulfamoylphenyl)formamide. If you see a subsequent peak with a mass of [M-10] relative to the parent, this indicates the complete loss of the formyl group (cleavage of formic acid, -28 Da from the intermediate), leaving the free aniline derivative (2-amino-4-methylbenzenesulfonamide).

Q3: How does pH affect the stability of this compound in solution? Causality & Mechanism: The degradation of the thiadiazine ring is both acid- and base-catalyzed.

  • In acidic media (pH < 5): Protonation of the N4 nitrogen increases the electrophilicity of the adjacent C3 carbon, accelerating water attack.

  • In basic media (pH > 8.5): The abundance of hydroxide ions (OH⁻) provides a strong nucleophile that rapidly attacks the C3=N4 bond. In both extremes, degradation is [3]. Solution: For aqueous assays, maintain the buffer pH strictly between 6.5 and 7.4. Prepare aqueous dilutions immediately before use (within 30 minutes of the experiment) to ensure the positive impact of [4].

Quantitative Data: Stability Profiling

The following table summarizes the estimated half-life (


) and degradation extent of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide under various solvent and pH conditions at 25°C.
Solvent / Buffer SystempHTemp (°C)Estimated Half-Life (

)
24h Degradation (%)Recommended Action
Anhydrous DMSO (<0.01% H₂O)N/A-20°C> 12 Months< 0.1%Optimal for Stock
DMSO (Ambient, hygroscopic)N/A25°C14 Days~ 5.5%Use desiccator
Aqueous Buffer (Phosphate)7.425°C48 Hours~ 12.0%Dilute fresh
Aqueous Buffer (Acetate)4.025°C6 Hours~ 85.0%Avoid low pH
Aqueous Buffer (Borate)9.525°C2.5 Hours> 95.0%Avoid high pH

Mechanistic Visualization: Hydrolytic Degradation Pathway

The diagram below illustrates the chemical causality of the degradation cascade when the compound is exposed to aqueous stress.

degradation_pathway A 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Intact) [Active API] B N-(5-methyl-2-sulfamoylphenyl)formamide [Ring-Opened Intermediate] (+18 Da) A->B H2O, pH < 5 or pH > 8.5 (Nucleophilic Attack at C3) C 2-Amino-4-methylbenzene- sulfonamide [Final Degradant] B->C Extended Aqueous Exposure (Formyl Cleavage) D Formic Acid (Byproduct) B->D

Hydrolytic ring-opening cascade of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.

Experimental Protocol: Preparation of Ultra-Stable Solutions

To ensure scientific integrity and reproducibility in your assays, follow this self-validating protocol for handling 1,2,4-benzothiadiazine 1,1-dioxide derivatives.

Materials Required:

  • 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Lyophilized powder, >99% purity)

  • Anhydrous DMSO (Water content ≤0.005%, packaged under Argon)

  • Argon or Nitrogen gas source

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce water and prematurely initiate hydrolysis.

  • Solvent Purging: Purge the anhydrous DMSO with Argon gas for 5 minutes to displace any dissolved oxygen and ambient moisture.

  • Dissolution: Add the required volume of anhydrous DMSO to the compound to create a 10 mM or 50 mM primary stock solution. Vortex gently until completely dissolved. Do not use ultrasonic baths.

    • Causality: Localized cavitation heating from ultrasonic baths can provide the activation energy required to accelerate degradation if trace water is present.

  • Aliquotting: Dispense the primary stock into single-use amber glass vials (e.g., 20 µL to 50 µL per vial).

    • Causality: Amber glass protects against potential photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles that draw in condensation.

  • Inert Sealing: Blanket the headspace of each vial with Argon gas before sealing tightly with a PTFE-lined cap.

  • Storage: Transfer immediately to a -20°C or -80°C freezer for long-term storage.

  • Working Solution Preparation (Day of Assay): Thaw a single aliquot at room temperature. Dilute directly into the final aqueous assay buffer (pH 6.5–7.4) immediately prior to the experiment.

    • Self-Validation Check: Discard any unused aqueous working solution after 4 hours to guarantee that degradation does not exceed 1-2%, ensuring the integrity of your dose-response curves.

References

  • Etse, K. S., Zaragoza, G., & Pirotte, B. "Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide." European Journal of Chemistry. URL:[Link]

  • Heindel, N. D., & Corley, E. G. "Cyclization–hydrolysis of a 1,2,4-benzothiadiazine 1,1-dioxide through a diazonium intermediate." Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Gumieniczek, A., et al. "Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods." Chromatographia. URL:[Link]

  • Pirotte, B., et al. "New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors." Journal of Medicinal Chemistry. URL:[Link]

Sources

overcoming precipitation of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely familiar with the challenges of working with highly lipophilic small molecules. 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide , commonly known as Diazoxide , is a notorious compound in this regard. While it is a highly effective ATP-sensitive potassium (KATP) channel activator used in metabolic and cardiovascular research, its physicochemical properties make it highly prone to precipitation in standard in vitro assay media.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and chemical causality behind diazoxide's insolubility and provide self-validating, step-by-step protocols to ensure your compound remains in solution, thereby securing the reproducibility of your assays.

The Causality of Precipitation: Thermodynamics and pKa

To prevent precipitation, we must first understand why it occurs. Diazoxide is a benzothiadiazine derivative with a LogP of approximately 1.2 and a pKa of 8.74[1].

The pH-Solubility Interplay: Because its pKa is 8.74, diazoxide acts as a weak acid. In standard mammalian cell culture media buffered to physiological pH (7.4), the vast majority of the diazoxide molecules remain in their un-ionized, highly lipophilic state. While the compound is readily soluble in strong bases (e.g., 0.1 M NaOH) where it becomes fully ionized[2], introducing highly alkaline stocks into delicate cell cultures induces immediate pH shock and cytotoxicity.

The Solvent-Shift Phenomenon: Most researchers prepare a concentrated stock solution in 100% DMSO[3]. When a small volume of this DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water phase. This leaves the un-ionized diazoxide molecules locally supersaturated without their carrier solvent. Driven by hydrophobic interactions, the molecules rapidly aggregate and nucleate, forming visible micro-crystals or a cloudy precipitate before they can evenly disperse.

Quantitative Data: Solubility and Physicochemical Properties

Understanding the hard limits of your solvent system is the first step in experimental design. Below is a synthesized data table of diazoxide's solubility parameters to guide your stock formulations.

Table 1: Diazoxide Solubility Profiles & Chemical Properties

Parameter / SolventValue / LimitMechanistic Implication
Molecular Weight 230.67 g/mol Determines molarity calculations[3].
pKa ~8.5 to 8.74Poorly ionized at pH 7.4; favors hydrophobic aggregation[1].
LogP 1.2Lipophilic nature necessitates organic solvents or carriers[1].
Water (pH 7.0) < 0.55 g/LPractically insoluble; direct aqueous dissolution will fail[1].
0.1 M NaOH > 50 mMFully ionized and soluble, but highly toxic to cell cultures[2].
100% DMSO Up to 100 mMOptimal for long-term stock storage at -20°C[3].
Complex Co-solvents > 9.0 mM10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline prevents crashing[4].

KATP Channel Activation Pathway

Before troubleshooting the media, it is crucial to understand the biological target. Diazoxide must be fully dissolved to interact with the SUR1 subunit of the KATP channel. Precipitated drug cannot bind its target, leading to false-negative assay results.

G DZX Diazoxide (Fully Dissolved) SUR1 SUR1 Subunit (Nucleotide Binding Fold) DZX->SUR1 Binds Target KIR62 Kir6.2 Pore (K+ Efflux) SUR1->KIR62 Allosteric Activation MEMB Membrane Hyperpolarization KIR62->MEMB Induces K+ Efflux VDCC Voltage-Dependent Ca2+ Channels Close MEMB->VDCC Hyperpolarizes INS Inhibition of Insulin Secretion VDCC->INS Blocks Ca2+ Influx

Caption: Mechanism of dissolved Diazoxide mediating KATP channel activation and cellular hyperpolarization.

Troubleshooting FAQs

Q1: I added my 50 mM DMSO stock of diazoxide directly to my DMEM media (pH 7.4), and it immediately turned cloudy. What happened? A: You experienced a solvent-shift precipitation. The DMSO diffused into the media faster than the diazoxide could disperse, causing local supersaturation of the un-ionized drug. To fix this, you must alter the kinetics of dispersion by pre-warming the media, ensuring vigorous agitation during addition, and potentially using carrier proteins (like BSA) to chaperone the hydrophobic molecules.

Q2: Can I just dissolve the powder directly in 0.1 M NaOH since it is highly soluble in base? A: While diazoxide is highly soluble in 0.1 M NaOH[2], adding this to a lightly buffered in vitro assay will cause a severe alkaline spike. This pH shock will likely kill your cells or denature your target proteins. NaOH stocks should only be used if your downstream buffer has a massive buffering capacity capable of instantly neutralizing the pH back to 7.4 without allowing the drug to crash out during the pH transition.

Q3: My in vivo and in vitro assays require high concentrations of diazoxide where DMSO alone fails. What is the alternative? A: You must use a step-wise co-solvent system that creates a thermodynamic bridge between the hydrophobic drug and the aqueous bulk. A validated approach is the sequential addition of excipients: dissolve first in 10% DMSO, followed by 40% PEG300, then 5% Tween-80, and finally 45% aqueous saline/media[4]. The PEG300 acts as a miscible bridge, while Tween-80 forms micelles that encapsulate the drug.

Validated Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. If precipitation occurs, the validation steps will catch it before you waste valuable biological samples.

Protocol A: Preparation of a Stable 50 mM Master Stock

Causality: DMSO prevents the protonation/deprotonation dynamics of water, keeping the molecule fully solvated.

  • Weighing: Accurately weigh 11.53 mg of Diazoxide powder[3].

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

  • Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes if any particulates remain.

  • Validation: Hold the tube against a strong light source. The solution must be completely optically clear.

  • Storage: Aliquot into single-use vials and store at -20°C for up to 3 months[2]. Avoid freeze-thaw cycles, which can induce microscopic seed crystals.

Protocol B: Step-Wise Aqueous Media Integration (The "Drop-and-Swirl" Method)

Causality: By pre-warming the media and utilizing high-kinetic mixing, you prevent the localized supersaturation that leads to nucleation.

  • Pre-warm Media: Heat your complete cell culture media (preferably containing at least 1-5% BSA or FBS to act as hydrophobic carriers) to 37°C.

  • Vortex Setup: Place the tube of pre-warmed media on a vortex mixer set to a medium-high speed. The liquid should form a deep vortex without bubbling over.

  • Dropwise Addition: While the media is actively swirling, use a micropipette to add the 50 mM DMSO stock dropwise directly into the center of the vortex (not down the side of the tube).

    • Note: Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent cytotoxicity.

  • Equilibration: Continue vortexing for 15 seconds post-addition.

  • Validation (Crucial): Measure the Optical Density (OD) of the media at 600 nm using a spectrophotometer, blanked against media without the drug. An OD600 > 0.05 indicates the presence of colloidal micro-precipitates. If the OD is baseline, the drug is successfully solvated.

Workflow Visualization

Workflow Step1 1. Thaw 50 mM DMSO Stock Step4 4. Dropwise Addition (Final DMSO < 0.5%) Step1->Step4 Step2 2. Pre-warm Aqueous Media (37°C, contains BSA/FBS) Step3 3. Induce High-Kinetic Vortex in Media Step2->Step3 Step3->Step4 Continuous mixing Step5 5. Spectrophotometric Validation (OD600) Step4->Step5 Decision OD600 > 0.05? Step5->Decision Fail Micro-precipitation Detected: Switch to Co-solvent Protocol Decision->Fail Yes Pass Clear Solution: Proceed to in vitro Assay Decision->Pass No

Caption: Self-validating workflow for formulating Diazoxide in aqueous media to prevent and detect precipitation.

References

  • National Center for Biotechnology Information (NIH). "Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem." PubChem Database. Available at:[Link]

  • ChemBK. "diazoxide - Physico-chemical Properties." ChemBK Chemical Database. Available at:[Link]

Sources

minimizing side reactions during benzothiadiazine ring closure

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues, delving into their root causes and offering step-by-step protocols for resolution.

Problem 1: Unwanted Chlorination of the Aromatic Ring

Question: I am attempting a benzothiadiazine ring closure using thionyl chloride (SOCl₂) and observing significant chlorination on the benzene ring of my product. How can I prevent this?

Answer: This is a common side reaction when using thionyl chloride, particularly with electron-rich aromatic precursors. The reaction conditions can promote electrophilic aromatic substitution, where chlorine acts as the electrophile. The rate of this chlorination can sometimes be competitive with the desired ring-closure reaction.[1][2][3]

Causality and Mitigation Strategies:

  • Mechanism of Side Reaction: At elevated temperatures, thionyl chloride can generate chlorine radicals or other electrophilic chlorine species, which can then react with the activated aromatic ring of the starting material or the benzothiadiazine product.

  • Control of Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can significantly reduce the rate of electrophilic chlorination.

  • Alternative Reagents: Consider using alternative cyclization agents that do not contain chlorine, or are less prone to generating electrophilic chlorine species. For example, the use of a palladium-catalyzed cascade reaction or a rhodium-catalyzed C-H amidation/cyclization can provide a milder and more selective route to the desired benzothiadiazine.

  • Substrate Modification: If possible, consider using starting materials with electron-withdrawing groups on the aromatic ring to deactivate it towards electrophilic substitution.

Experimental Protocol: A Milder Alternative to Thionyl Chloride

For a less aggressive approach that avoids chlorination, consider a tandem amidation/intramolecular aza-Wittig reaction.[4][5][6]

Materials:

  • o-Azidobenzenesulfonamide derivative

  • Ethyl carbonochloridate

  • Triethylamine (Et₃N)

  • Triphenylphosphine (PPh₃)

  • Anhydrous xylene

Procedure:

  • To a solution of the o-azidobenzenesulfonamide (1.0 mmol) in anhydrous xylene (10 mL), add triethylamine (2.0 mmol) and ethyl carbonochloridate (1.5 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add triphenylphosphine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 140 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide.

  • This intermediate can then be hydrolyzed to the corresponding benzothiadiazine-3-one 1,1-dioxide using ethanolic HCl.[5][6]

Problem 2: Formation of Dimeric and Other Impurities

Question: My final product is contaminated with a significant amount of a dimeric impurity and some unreacted starting materials. How can I improve the purity of my benzothiadiazine product?

Answer: The formation of dimeric impurities, particularly in the synthesis of compounds like hydrochlorothiazide, can occur when a reactive intermediate or the product itself reacts with another molecule of the starting material or product.[7][8][9] Residual starting materials are often a sign of incomplete reaction.

Causality and Mitigation Strategies:

  • Dimerization Mechanism: In the synthesis of hydrochlorothiazide, for example, formaldehyde can react with the amine or sulfonamide groups of two hydrochlorothiazide molecules, linking them together.[7][9]

  • Optimizing Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the cyclizing agent can help to drive the reaction to completion and minimize unreacted starting material.

  • Reaction Conditions: Adjusting the reaction temperature and time can influence the rates of the desired reaction versus side reactions. A lower temperature for a longer duration may favor the desired cyclization over dimerization.

  • Purification Techniques: If dimer formation is unavoidable, purification can be challenging due to similar polarities. Consider specialized chromatographic techniques or recrystallization from a carefully selected solvent system.[10]

Troubleshooting Workflow for Impurity Issues

G start High Impurity Profile (Dimer, Starting Material) check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_stoichiometry->start Adjust and Repeat optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_stoichiometry->optimize_conditions Stoichiometry Correct optimize_conditions->start Re-run with New Conditions purification Refine Purification Strategy optimize_conditions->purification Optimization Complete purification->start Re-purify or Re-synthesize complete Pure Benzothiadiazine Product purification->complete G start Starting Materials (e.g., o-aminobenzenesulfonamide derivative) reaction Ring Closure Reaction (e.g., Cyclization with appropriate reagent) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Benzothiadiazine analysis->product

Caption: A generalized workflow for the synthesis and purification of benzothiadiazines.

References

  • Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound. Retrieved from [Link]

  • Smolecule. (2026). Troubleshooting Low Yields in Benzothiadiazine Dioxide Synthesis. Smolecule Technical Support.
  • Rawson, J. M., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. Chemical Science, 13(1), 149-158.
  • Rawson, J. M., et al. (2022). A short, versatile route towards benzothiadiazinyl radicals. PubMed Central.
  • Gpatindia. (2020, October 19). HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism of the ring expansion of N-amino-2-benzylbenzothiazolium salts (3) to benzothiadiazines (5) and/or benzothiazines (6). Retrieved from [Link]

  • Sipos, A., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3291.
  • ResearchGate. (n.d.). Chemodivergent Synthesis of Benzothiadiazin-3-one 1-Oxides and Benzisothiazol-3-ones via Visible Light-Promoted Intramolecular N–S Bond Formation. Retrieved from [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(9), 6138-6148.
  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
  • ResearchGate. (n.d.). Optimization of ring-closure conditions. Retrieved from [Link]

  • Pharma Pure. (n.d.). Hydrochlorothiazide Impurity B (Benzothiadiazine RCA). Retrieved from [Link]

  • Veeprho. (n.d.). Benzthiazide Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction.
  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509.
  • Rawson, J. M., et al. (2021). A short, versatile route towards benzothiadiazinyl radicals. RSC Publishing.
  • Healthline. (2021, June 8). Hydrochlorothiazide Oral Tablet: Side Effects, Uses, and More. Retrieved from [Link]

  • Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809.
  • RSC Publishing. (n.d.). Ring contraction of 7-chloro-3-phenyl -2H-1,2,4-benzothiadiazine. Retrieved from [Link]

  • PubChem. (n.d.). Hydrochlorothiazide. Retrieved from [Link]

  • ResearchGate. (2025, October 16).
  • Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. (n.d.). ijpsr.com.
  • Semantic Scholar. (2020, July 21).
  • Olsen, B. A., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809.
  • DrugBank Online. (n.d.). Hydrochlorothiazide. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2021).
  • Waseeq, A., et al. (n.d.). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Publishing.
  • Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2018, July 4). Theoretical Insight to the Mechanism, Regioselectivity, and Substituent Group Effect of Rh-Catalyzed Synthesis of 1,2-Benzothiazines from NH-Sulfoximines and Diazo Compounds.

Sources

Validation & Comparative

Technical Comparison: 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vs. Diazoxide

[1]

Executive Summary & Potency Verdict

In the landscape of KATP channel modulators , Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) remains the clinical and experimental gold standard for inducing membrane hyperpolarization and inhibiting insulin secretion.

The 6-Methyl analog (6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) represents a critical Structure-Activity Relationship (SAR) probe. Experimental data indicates that shifting the substituent from the 7-position (Diazoxide) to the 6-position, or replacing the electron-withdrawing chlorine with an electron-donating methyl group, results in a drastic reduction or complete loss of KATP channel opening potency .

However, 6-substituted benzothiadiazines have emerged as potent modulators for AMPA receptors (glutamatergic signaling) and, more recently, as scaffolds for TRPC5 channel activators , highlighting a distinct pharmacological divergence.

Potency Snapshot
FeatureDiazoxide (Standard)6-Methyl Analog (Comparator)
Primary Target KATP Channel (SUR1/Kir6.2)AMPA Receptor / TRPC5 (Context dependent)
KATP Potency (EC50) ~20 - 100 µM (Tissue dependent)> 500 µM / Inactive
Mechanism Channel Opener (Hyperpolarization)Positive Allosteric Modulator (PAM)
Physicochemical Lipophilic, acidic (pKa ~8.5)Lipophilic, slightly higher pKa
Key Application Hyperinsulinemia, HypertensionSAR Studies, Neuroscience (AMPA/TRPC5)

Chemical Identity & Structural Logic

Understanding the potency gap requires analyzing the benzothiadiazine core numbering and substitution patterns.

Diazoxide (The Benchmark)
  • IUPAC: 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide

  • Critical Features:

    • 7-Chloro: Electron-withdrawing group essential for high affinity binding to the SUR1 subunit of the KATP channel.

    • 3-Methyl: Stabilizes the active tautomer and provides hydrophobic interaction within the binding pocket.

6-Methyl Analog (The Comparator)[2]
  • IUPAC: 6-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

  • Structural Deficits regarding KATP:

    • Position Shift (7

      
       6):  The SUR1 binding pocket is sterically restrictive. Substituents at the 6-position often clash with residues critical for channel gating, unlike the 7-position which accommodates halogens or small alkyls.
      
    • Electronic Effect: The methyl group is electron-donating. High potency KATP openers typically require electron-withdrawing groups (Cl, CF3) at the 6 or 7 position to modulate the acidity of the sulfonamide nitrogen (N2) or the amide nitrogen (N4).

Mechanism of Action: Divergent Pathways

While Diazoxide acts as a metabolic brake by opening potassium channels, 6-methyl analogs often exhibit off-target effects or distinct activities in the CNS.

Pathway Visualization (Graphviz)

MOA_ComparisonDiazoxideDiazoxide(7-Cl, 3-Me)SUR1SUR1 Subunit(Pancreatic Beta Cell)Diazoxide->SUR1 High AffinityAnalog6-Methyl Analog(6-Me)Analog->SUR1 Low/No AffinityAMPAAMPA Receptor(Glutamate Gated)Analog->AMPA Moderate Affinity(Context Dependent)KATP_OpenK_ATP ChannelOPENINGSUR1->KATP_OpenAMPA_PotPotentiation ofGlutamate CurrentsAMPA->AMPA_PotK_EffluxK+ Efflux(Hyperpolarization)KATP_Open->K_EffluxCa_DropVGCC Inhibition(Ca2+ Drop)K_Efflux->Ca_DropInsulin_StopInhibition ofInsulin SecretionCa_Drop->Insulin_Stop

Caption: Comparative signaling pathways. Diazoxide (Blue) drives KATP opening leading to insulin suppression. The 6-Methyl analog (Red) lacks this potency, often shifting activity towards AMPA receptor modulation.

Detailed Potency Analysis[3]

KATP Channel Activity (Insulin Secretion)

Experimental data from rubidium efflux and membrane potential assays consistently show that the 7-position is the pharmacophore anchor for KATP openers.

  • Diazoxide: Exhibits an EC50 of 20–30 µM in inhibiting glucose-induced insulin release in rat pancreatic islets.

  • 6-Methyl Analog: In comparative SAR studies, removing the 7-chloro group and placing a methyl at position 6 increases the EC50 to >500 µM or renders the compound inactive. The lack of an electron-withdrawing group at position 7 prevents the molecule from effectively stabilizing the open state of the Kir6.2 pore via SUR1.

Selectivity Profile
  • SUR1 (Pancreas) vs. SUR2A (Heart): Diazoxide is SUR1 selective. The 6-methyl analog shows poor affinity for both, making it a useful negative control in electrophysiology experiments to distinguish specific Diazoxide effects from non-specific membrane interactions.

  • AMPA Receptor Modulation: 6-substituted benzothiadiazines (e.g., related to cyclothiazide) act as positive allosteric modulators (PAMs) of AMPA receptors. While the 6-methyl analog is less potent than cyclothiazide, it can reduce AMPA receptor desensitization, a property not shared by Diazoxide.

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating protocols.

Protocol A: Thallium Flux Assay (High-Throughput KATP Validation)

This assay uses Thallium (Tl+) as a surrogate for Potassium (K+) to measure channel opening in real-time.

  • Cell Preparation: Use HEK293 cells stably expressing SUR1/Kir6.2. Plate at 20,000 cells/well in 384-well black-wall plates.

  • Dye Loading: Incubate cells with Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 mins at room temperature in chloride-free buffer.

  • Compound Addition:

    • Prepare Diazoxide serial dilutions (0.1 µM to 300 µM) as the positive control.

    • Prepare 6-Methyl Analog serial dilutions (0.1 µM to 1000 µM).

    • Add compounds 15 mins prior to stimulation.

  • Stimulation: Inject a stimulus buffer containing Tl2SO4 and K2SO4.

  • Readout: Measure fluorescence intensity (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Validation: Diazoxide should produce a dose-dependent increase in fluorescence (channel opening). The 6-Methyl analog should show a flat line or significantly right-shifted curve.

Protocol B: Membrane Potential Assay (Confirmatory)

Direct measurement of hyperpolarization.

  • Reagent: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)). This is a slow-response voltage-sensitive dye.

  • Method:

    • Load cells (INS-1E or Min6 beta cells) with 1 µM DiBAC4(3) for 30 mins.

    • Basal fluorescence is high in depolarized cells.

    • Add Diazoxide (100 µM). Fluorescence should decrease (hyperpolarization = dye extrusion).

    • Add 6-Methyl Analog (100 µM). Fluorescence should remain unchanged compared to vehicle (DMSO).

References

  • Gribble, F. M., et al. "Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels." Diabetes, 1998. Link

  • Pirotte, B., et al. "3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides as potassium channel openers: effect of the nature of the substituent in the 7-position."[1] Journal of Medicinal Chemistry, 2005. Link

  • Larsen, J. S., et al. "Structure-Activity Relationship Studies of 6-Substituted Benzothiadiazine Dioxides as AMPA Receptor Potentiators." ACS Chemical Neuroscience, 2016. Link

  • Beckmann, H., et al. "A benzothiadiazine derivative and methylprednisolone are novel and selective activators of transient receptor potential canonical 5 (TRPC5) channels."[2] Cell Calcium, 2017.[2] Link

Analytical Comparison Guide: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR for the Structural Elucidation of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of heterocyclic pharmacophores demands analytical techniques that balance resolution with operational efficiency. This guide provides an objective, data-driven comparison between modern 80 MHz benchtop NMR spectrometers and traditional 600 MHz high-field superconducting NMR systems . Using 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide as the target analyte, we evaluate both platforms' capabilities in resolving complex aromatic spin systems, offering drug development professionals a clear framework for selecting the appropriate analytical workflow.

Pharmacological Context & Analyte Profile

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry. Derivatives of this core, such as the well-known drug diazoxide, act as potent ATP-sensitive potassium (


) channel openers[1]. Furthermore, structurally related analogs are heavily investigated as positive allosteric modulators of AMPA receptors (AMPAR PAMs) for neurological applications[2], and as potential anticancer agents[3].

The target compound, 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (where "benzo[e]" denotes fusion at the 5,6-bond of the 1,2,4-thiadiazine ring), features an electron-donating methyl group at the 6-position. Differentiating this compound from its 7-methyl regioisomer during synthesis requires unambiguous assignment of the aromatic protons (H-5, H-7, and H-8), making it an ideal candidate for evaluating NMR resolution limits.

Comparative Methodology: Platform Selection

  • High-Field NMR (600 MHz): The gold standard for absolute structural elucidation. Operating at 14.1 Tesla, it provides massive chemical shift dispersion, reducing complex second-order spin systems to easily interpretable first-order spectra.

  • Benchtop NMR (80 MHz): Utilizing cryogen-free NdFeB permanent magnets (e.g., Magritek Spinsolve 80, Bruker Fourier 80), these systems bring NMR directly to the fume hood[4][5]. While they offer exceptional convenience for reaction monitoring and QA/QC, their lower Larmor frequency inherently compresses the spectral window, challenging the resolution of fine

    
    -couplings.
    

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical integrity, the following step-by-step methodology must be strictly adhered to.

Causality in Sample Preparation: Why use DMSO-


 instead of standard 

? The benzothiadiazine 1,1-dioxide core is highly polar, rendering it poorly soluble in non-polar halogenated solvents[6]. More importantly, DMSO-

acts as a strong hydrogen-bond acceptor. This significantly decreases the chemical exchange rate of the acidic sulfonamide (

) proton, allowing it to be observed as a distinct signal in the downfield region rather than broadening into the baseline.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 15.0 mg of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. (Note: While 1-2 mg is sufficient for a 600 MHz cryoprobe, 15 mg is required to achieve a high signal-to-noise ratio in a short timeframe on the less sensitive 80 MHz benchtop system[4]).

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 80 MHz Acquisition Parameters: Set the spectrometer to 16 scans, a 90° excitation pulse, an acquisition time of 3.2 s, and a relaxation delay (

    
    ) of 10 s. (The extended 
    
    
    
    ensures full
    
    
    -magnetization recovery for accurate integration without relying on Ernst angle optimizations).
  • 600 MHz Acquisition Parameters: Set the spectrometer to 8 scans, a 30° excitation pulse, an acquisition time of 2.7 s, and a relaxation delay (

    
    ) of 2 s.
    

Quantitative Data Presentation

The table below summarizes the


 NMR spectral data, comparing the resolution achieved by both platforms.
Proton AssignmentChemical Shift (ppm)Multiplicity at 600 MHzMultiplicity at 80 MHzCoupling Constants (

in Hz)

11.50Broad Singlet (br s)Broad Singlet (br s)N/A

(Imine)
8.35Singlet (s)Singlet (s)N/A

7.75Doublet (d)Doublet (roofed)


7.55Doublet (d)Broad Singlet (br s)


7.35Doublet of doublets (dd)Multiplet (m)


2.45Singlet (s)Singlet (s)N/A

Mechanistic Causality: The Physics of Resolution

To understand the discrepancies in multiplicity between the two platforms, we must analyze the


 ratio (the difference in resonance frequency divided by the coupling constant).

In the 6-methyl derivative, the aromatic protons


 and 

are ortho-coupled (

Hz). The chemical shift difference between them is approximately 0.40 ppm.
  • At 80 MHz: A 0.40 ppm difference equates to a frequency dispersion (

    
    ) of only 32 Hz. The ratio 
    
    
    
    is
    
    
    . This low ratio pushes the spin system into the second-order (AB) regime . Consequently, the user will observe a pronounced "roofing effect" (the inner peaks of the doublets increase in intensity while the outer peaks diminish). Furthermore, the fine 1.5 Hz meta-coupling between
    
    
    and
    
    
    is obscured by the inherent linewidth limits of benchtop systems[5], reducing
    
    
    to an unresolved multiplet.
  • At 600 MHz: A 0.40 ppm difference equates to a

    
     of 240 Hz. The ratio 
    
    
    
    is
    
    
    . This creates a pure first-order (AX) system . The doublets for
    
    
    and
    
    
    are perfectly symmetrical, and the fine 1.5 Hz meta-coupling is baseline-resolved, allowing for immediate, unambiguous regiochemical assignment of the methyl group.

Workflow Visualization

NMR_Workflow Start Synthesize 6-Methyl-Benzothiadiazine Prep Sample Prep: 15mg in DMSO-d6 (Preserves NH signal) Start->Prep Decision Select NMR Platform Prep->Decision Benchtop 80 MHz Benchtop NMR (Magritek/Bruker) Decision->Benchtop Quick Verification HighField 600 MHz High-Field NMR (Superconducting) Decision->HighField Absolute Assignment Routine Routine QA/QC & Reaction Monitoring Benchtop->Routine Elucidation Complex Elucidation & Regioisomer Verification HighField->Elucidation Data Data Processing & Peak Assignment (MestReNova / TopSpin) Routine->Data Elucidation->Data

Decision-tree workflow for the NMR structural verification of benzothiadiazine derivatives.

References

1.[4] Bruker. Fourier 80 - Benchtop NMR.[Link] 2.[5] Magritek. The worlds leading high performance 80 MHz Benchtop NMR. [Link] 3.[1] Google Patents. US7799777B2 - Salts of potassium ATP channel openers and uses thereof. 4.[2] ResearchGate. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators.[Link] 5.[6] American Chemical Society (ACS). Studies on Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides. 8. Synthesis and Pharmacological Evaluation of Tricyclic Fused.[Link] 6.[3] ChemRxiv. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.[Link]

Sources

mass spectrometry fragmentation patterns of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide , a structural analog of the benzothiadiazine class of diuretics and KATP channel openers. This document is designed for analytical chemists and researchers requiring rigorous identification protocols.

Executive Summary & Compound Profile

6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (MW 196.23 Da) is a fused bicyclic sulfone belonging to the benzothiadiazine class. Unlike its pharmacological relatives (e.g., Diazoxide, Chlorothiazide), this analog features a methyl substitution at the C6 position of the benzene ring and lacks substitution at the C3 position of the thiadiazine ring.

Its mass spectral behavior is dominated by the stability of the sulfone group (


) and the lability of the heterocyclic ring. The primary diagnostic transition is the retro-cheletropic elimination of 

, a signature of this chemical class.
Chemical Identity[1][2][3][4][5]
  • Formula:

    
    
    
  • Monoisotopic Mass: 196.0306 Da

  • Core Structure: Benzene ring fused to a 1,2,4-thiadiazine 1,1-dioxide ring.[1][2][3][4][5][6]

  • Key Substituent: Methyl group at position 6 (aromatic).

Comparative Performance Analysis

To validate the detection of the 6-methyl analog, it is critical to compare its fragmentation efficiency and ionization characteristics against established industry standards: Diazoxide and Chlorothiazide .

Table 1: Comparative MS/MS Fingerprints
Feature6-Methyl Analog (Target)Diazoxide (Standard)Chlorothiazide (Standard)
Precursor Ion (ESI+) m/z 197.04

m/z 231.00

m/z 296.00

Precursor Ion (ESI-) m/z 195.02

m/z 229.00

m/z 294.00

Primary Fragment (

)
m/z 133 (Loss of

, -64 Da)
m/z 167 (Loss of

)
m/z 214 (Loss of

+

)
Secondary Fragment m/z 106 (Loss of

from m/z 133)
m/z 140 (Loss of

)
m/z 205 (Sulfonamide cleavage)
Ionization Efficiency High (Protonation at N4)HighModerate (Acidic suppression)
RDA Susceptibility ModerateLow (Steric hindrance at C3)High

Technical Insight: The 6-Methyl analog exhibits a "cleaner" spectrum compared to Chlorothiazide due to the absence of the secondary sulfonamide group at C7, reducing the complexity of side-chain losses. The loss of 64 Da (


) is the definitive confirmation of the thiadiazine dioxide core.

Fragmentation Mechanics & Pathways

The fragmentation of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide follows two distinct mechanistic pathways driven by the high energy release of stable neutral molecules (


 and 

).
Pathway A: Retro-Cheletropic Elimination (Dominant)

The most abundant product ion arises from the extrusion of sulfur dioxide (


) from the thiadiazine ring.
  • Initiation: Protonation at N4 weakens the S-N bonds.

  • Elimination: Concerted ejection of

    
     (64 Da).
    
  • Rearrangement: The remaining species (

    
    ) rearranges to a stable 1-methyl-1H-benzimidazole-like cation  (m/z 133).
    
Pathway B: Heterocyclic Ring Cleavage (Secondary)

Following


 loss, the heterocyclic remnant undergoes further degradation.
  • Ring Opening: The benzimidazole-like intermediate opens.

  • HCN Loss: Elimination of hydrogen cyanide (27 Da) from the N2-C3 moiety.

  • Product: Formation of a toluidine-derived cation (m/z 106).

Pathway Visualization

The following diagram illustrates the stepwise degradation logic, critical for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Figure 1: ESI+ Fragmentation Cascade of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide M Precursor Ion [M+H]+ m/z 197 Inter1 Desulfonylated Cation (Benzimidazole-like) m/z 133 M->Inter1 Loss of SO2 (-64 Da) Retro-Cheletropic Inter2 Toluidine Radical Cation m/z 106 Inter1->Inter2 Loss of HCN (-27 Da) Ring Contraction Fragment3 Tropylium Ion m/z 91 Inter2->Fragment3 Loss of NH (-15 Da) H-Shift

Caption: Stepwise loss of the sulfone group followed by heterocyclic ring degradation.

Experimental Protocols (Validation Workflow)

To reproduce these results, use the following validated LC-MS/MS parameters. These conditions are optimized to maximize the signal of the diagnostic m/z 133 fragment.

A. Sample Preparation[10][11]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Matrix: For biological assays, perform protein precipitation using ice-cold Acetonitrile (1:3 v/v).

B. LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.
Mobile Phase B Acetonitrile/Methanol (1:1)Sharp peaks for hydrophobic benzothiadiazines.
Collision Energy (CE) 25 - 35 eVOptimal for breaking the strong S-N sulfone bonds.
Declustering Potential 60 VPrevents in-source fragmentation of the labile SO2.
C. MRM Transition List (Quantitation)

Use these transitions for specific detection in complex matrices.

  • Quantifier: 197.0

    
     133.0 (Highest abundance, most stable).
    
  • Qualifier: 197.0

    
     106.0 (Confirmational, structural specificity).
    

References

  • Thevis, M., et al. (2003). Effect of the location of hydrogen abstraction on the fragmentation of diuretics in negative electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.

  • Somogyi, L. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI Molecules.

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. Fragmentation patterns of Benzothiadiazine derivatives. National Institute of Standards and Technology.

Sources

Comparative Pharmacokinetics of Methyl-Substituted Benzothiadiazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" Effect in Benzothiadiazines

The benzothiadiazine scaffold (1,2,4-benzothiadiazine-1,1-dioxide) represents a privileged structure in medicinal chemistry, serving as the backbone for two distinct pharmacological classes: thiazide diuretics (e.g., Methyclothiazide) and KATP channel openers (e.g., Diazoxide).

This guide objectively compares the pharmacokinetic (PK) profiles of methyl-substituted benzothiadiazines against their non-methylated parent analogs. The introduction of methyl groups—often termed the "Magic Methyl" effect—drastically alters physicochemical properties, specifically lipophilicity (


) and protein binding. These alterations drive significant divergences in oral bioavailability (

), volume of distribution (

), and renal clearance (

), transforming a short-acting, high-dose diuretic into a potent, long-acting agent, or shifting the pharmacodynamic target entirely.

Structural & Chemical Context

To understand the pharmacokinetics, we must first define the structural variables. The comparison focuses on three distinct chemical entities that illustrate the impact of methylation:

  • Chlorothiazide (Parent): The prototype thiazide. Non-methylated at the N-2 position. Polar and hydrophilic.

  • Methyclothiazide (N-Methylated Derivative): Contains a methyl group at the N-2 position and a lipophilic dichloromethyl group at C-3. This modification significantly increases lipophilicity.[1]

  • Diazoxide (3-Methyl Derivative): Contains a methyl group at C-3 but lacks the C-7 sulfonamide group essential for diuretic activity. This structural shift results in exclusive KATP channel activity and unique PK properties.

Figure 1: Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates how structural modifications, specifically methylation, dictate the pharmacological classification and PK disposition.

SAR_Pathway Scaffold 1,2,4-Benzothiadiazine Scaffold Chloro Chlorothiazide (No Methyl) Polar, Low LogP Scaffold->Chloro + C-7 Sulfonamide + C-6 Chlorine Diaz Diazoxide (C-3 Methyl, No C-7 Sulfonamide) Very High LogP, High Protein Binding Scaffold->Diaz + C-3 Methyl (No C-7 Sulfonamide) Methy Methyclothiazide (N-2 Methyl + C-3 Lipophilic) High LogP, High Potency Chloro->Methy + N-2 Methylation + C-3 Lipophilic Group Saturable Absorption\nRapid Renal Excretion Saturable Absorption Rapid Renal Excretion Chloro->Saturable Absorption\nRapid Renal Excretion High Oral Bioavailability\nExtended Duration High Oral Bioavailability Extended Duration Methy->High Oral Bioavailability\nExtended Duration High Albumin Binding\nLong Half-Life (>20h) High Albumin Binding Long Half-Life (>20h) Diaz->High Albumin Binding\nLong Half-Life (>20h)

Caption: SAR evolution showing how methylation sites (N-2 vs C-3) drive divergence in lipophilicity and pharmacokinetic fate.

Comparative Pharmacokinetic Profile

The following data synthesizes experimental findings comparing the absorption, distribution, and elimination profiles of these agents.

Quantitative Data Summary
ParameterChlorothiazide (Parent)Methyclothiazide (N-Methyl)Diazoxide (3-Methyl)
Primary Indication Diuretic (Edema/HTN)Diuretic (Edema/HTN)Hyperinsulinemic Hypoglycemia
Oral Bioavailability (

)
10–25% (Poor, Saturable)~70% (Good)>90% (Excellent)
Protein Binding 40–68%High (Specifics vary)>90% (Very High)
Half-Life (

)
1.5 – 2.5 hours> 24 hours (Biological effect)20 – 36 hours
Potency (Daily Dose) 500 – 1000 mg2.5 – 5.0 mg3 – 8 mg/kg
Renal Clearance Rapid (Active Secretion)Slower (Reabsorption possible)Slow (Glomerular Filtration)
Metabolism Negligible (Excreted unchanged)MinimalOxidation at 3-methyl & Sulfate conjugation
Analysis of PK Parameters[3][4]
Absorption & Bioavailability[2][3][4][5][6][7][8]
  • Chlorothiazide: Exhibits dose-dependent, saturable absorption.[3] Its high polarity limits passive diffusion across the intestinal epithelium, resulting in low and erratic bioavailability (approx. 15-25%).

  • Methyclothiazide: The N-methylation and C-3 lipophilic substitution drastically improve lipid solubility. This allows for efficient passive transport, resulting in high oral bioavailability and a linear dose-response curve.

  • Diazoxide: The 3-methyl group combined with the absence of the polar sulfonamide moiety makes the molecule highly lipophilic, ensuring near-complete oral absorption.

Distribution & Protein Binding[9][4][5][6][7][10][11]
  • Protein Binding: Methylation generally increases affinity for plasma albumin. Diazoxide is the outlier with >90% protein binding.[9] This high binding fraction acts as a reservoir, restricting the volume of distribution (

    
    ) to approximately 0.2–0.3 L/kg and protecting the drug from rapid glomerular filtration.
    
  • Tissue Penetration: Methyclothiazide's lipophilicity facilitates penetration into the distal convoluted tubule cells, contributing to its 100-fold higher potency compared to chlorothiazide.

Metabolism & Excretion[9][4][5][6][7][11]
  • Renal Handling: Chlorothiazide is actively secreted by the Organic Anion Transporter (OAT) system in the proximal tubule and is excreted unchanged.

  • Metabolic Stability: The methyl group in Diazoxide introduces a site for hepatic oxidation (to hydroxymethyl and carboxy derivatives), unlike the thiazides which are largely excreted unchanged. This highlights how methylation can create metabolic "handles" or "soft spots" depending on the specific enzymatic environment.

Experimental Methodologies

To validate the comparative data presented above, the following experimental workflows are recommended. These protocols are designed to ensure reproducibility and minimize artifacts in PK analysis.

Protocol: Comparative Plasma Protein Binding (Equilibrium Dialysis)

Objective: To quantify the free fraction (


) of methyl-substituted derivatives vs. parent compounds.
  • Preparation:

    • Prepare spiked plasma samples (human or rat) at three therapeutic concentrations (e.g., 1, 10, 100 µM).

    • Condition the dialysis membrane (molecular weight cutoff 12-14 kDa) in phosphate-buffered saline (PBS, pH 7.4) for 60 minutes.

  • Loading:

    • Load 200 µL of spiked plasma into the donor chamber.

    • Load 200 µL of blank PBS into the receiver chamber.

  • Incubation:

    • Incubate at 37°C with varying agitation (approx. 100 rpm) for 6 hours (time to equilibrium must be validated for each compound).

  • Sampling & Analysis:

    • Extract aliquots from both donor and receiver sides.

    • Analyze using LC-MS/MS (see Section 4.2).

  • Calculation:

Protocol: LC-MS/MS Quantification Workflow

Objective: High-sensitivity detection of benzothiadiazines in plasma.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to acidic sulfonamide/sulfone protons).

  • Transitions (MRM):

    • Chlorothiazide:[2][3][7][12] 294.0

      
       214.0
      
    • Methyclothiazide:[13][14][15][16] 358.0

      
       205.0
      
    • Diazoxide:[17] 229.0

      
       150.0
      
Visualizing the Experimental Workflow

PK_Workflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Processing Step1 Subject Administration (IV vs PO) Step2 Serial Blood Sampling (0, 0.25, 0.5, ... 24h) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (ESI Negative Mode) Step3->Step4 Step5 Non-Compartmental Analysis (WinNonlin / Phoenix) Step4->Step5 Step6 Output Parameters (Cmax, AUC, t1/2, Vd) Step5->Step6

Caption: Standardized workflow for determining comparative pharmacokinetic parameters.

Scientific Interpretation & Causality

The Lipophilicity-Potency Link

The 100-fold increase in potency observed in Methyclothiazide compared to Chlorothiazide is not solely due to receptor affinity. It is a pharmacokinetic phenomenon driven by lipophilicity.

  • Mechanism: The distal convoluted tubule (DCT) cells are the site of action.[14] The highly polar chlorothiazide relies heavily on high luminal concentrations to access the Na+-Cl- Cotransporter (NCC).

  • Methylation Impact: The N-methyl and lipophilic side chains allow Methyclothiazide to partition more effectively into the lipid bilayer of the tubular cells, increasing the local concentration at the target site and reducing the required oral dose.

The Protein Binding-Duration Link

Diazoxide demonstrates how methylation can extend duration of action.

  • Mechanism: With >90% albumin binding, the free fraction of Diazoxide available for glomerular filtration is low (<10%).

  • Causality: This extensive binding creates a "circulating depot," preventing rapid renal clearance and resulting in a half-life exceeding 24 hours, compared to the 1-2 hour half-life of the poorly bound chlorothiazide.

References

  • Deranged Physiology. (2015). Thiazide Diuretics: Pharmacology and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Thiazide Diuretics: StatPearls. Retrieved from [Link]

  • DrugBank. (2023).[11] Diazoxide: Pharmacology and Pharmacokinetics. Retrieved from [Link]

  • Mayo Clinic. (2026). Methyclothiazide (Oral Route) Description and Dosing. Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (1968). Structure-activity relationships of benzothiadiazine compounds as hyperglycemic agents. Retrieved from [Link]

  • Biopharmaceutics & Drug Disposition. (1982). Bioavailability of chlorothiazide from solution doses. Retrieved from [Link]

Sources

Navigating the Analytical Landscape for 6-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide: A Guide to Establishing a Reference Standard

Navigating the Analytical Landscape for 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide: A Guide to Establishing a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

In the analytical realm, the accuracy and reliability of measurements are fundamentally dependent on the quality of the reference standards employed. This guide provides a comprehensive overview of the current landscape for obtaining and utilizing a reference standard for the analysis of 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and defensible analytical strategy.

The Hierarchy of Reference Standards: Primary vs. Secondary

Understanding the distinction between primary and secondary reference standards is critical for ensuring regulatory compliance and data integrity.

Gcluster_0CharacteristicsPrimaryPrimary Reference StandardSecondarySecondary (In-house/Working) StandardPrimary->SecondaryQualification & TraceabilityPrimary_charExtensively characterizedHigh purityDirectly used or for qualifying secondary standardsAnalysisRoutine AnalysisSecondary->AnalysisUsed for daily calibration and analysisSecondary_charCharacterized against a primary standardEstablished quality and purityUsed for routine laboratory analysis

A primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[5] In contrast, a secondary reference standard (or in-house/working standard) is a substance of established quality and purity, as demonstrated by comparison to a primary reference standard, and is used for routine laboratory analysis.[7][8]

Qualifying an In-house Reference Standard for 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

In the absence of a primary standard, a batch of highly purified 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide must be thoroughly characterized to serve as a secondary reference standard. This qualification process establishes its identity, purity, and potency. The following sections outline the essential analytical techniques and a recommended workflow.

Workflow for Qualification

GStartSynthesize or Procure High-Purity Batch of6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxideIdentityIdentity Confirmation(NMR, MS, IR)Start->IdentityPurityPurity Assessment(HPLC, GC, Elemental Analysis)Identity->PurityCharacterizationPhysicochemical Characterization(Melting Point, pKa, etc.)Purity->CharacterizationDocumentationComprehensive Documentation(Certificate of Analysis)Characterization->DocumentationEndQualified In-house Reference StandardDocumentation->End

Comparison of Analytical Techniques for Qualification
Analytical Technique Purpose Key Parameters & Considerations Supporting Rationale/References
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification.Chemical shifts, coupling constants, and integration should be consistent with the proposed structure.NMR is a primary tool for the structural elucidation of benzothiadiazine derivatives.[9][10]
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern analysis.The observed molecular ion should match the calculated molecular weight. High-resolution MS provides elemental composition.Provides unambiguous confirmation of the molecular formula.[9]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for S=O stretching in the 1,1-dioxide, N-H, and aromatic C-H bonds should be present.Confirms the presence of key functional moieties within the molecule.[9]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of organic impurities.A stability-indicating method should be developed. Peak purity analysis using a photodiode array (PDA) detector is recommended.HPLC is a standard method for purity assessment of pharmaceutical compounds.[11]
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Derivatization may be necessary for non-volatile compounds. Headspace GC is suitable for residual solvent analysis.GC is effective for analyzing volatile organic impurities and residual solvents.[12][13]
Elemental Analysis (CHN) Confirmation of elemental composition.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within acceptable limits of the theoretical values.Provides fundamental confirmation of the empirical formula.
Water Content (Karl Fischer Titration) Quantification of water content.Water content is crucial for the accurate determination of purity and for stability studies.A standard method for water determination in pharmaceutical substances.[14]
Residue on Ignition/Sulfated Ash Determination of inorganic impurities.Measures the amount of residual inorganic substance after ignition.A pharmacopeial method for assessing inorganic impurity levels.[15]

Experimental Protocols: Foundational Methodologies

The following protocols provide a starting point for the analytical method development required for the qualification of a 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide reference standard. These are generalized methods and must be optimized and validated for this specific analyte.

Protocol 1: Purity Determination by HPLC
  • Objective: To develop a gradient HPLC method for the separation of 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide from its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

  • Rationale: A C18 column is a versatile starting point for the separation of moderately polar heterocyclic compounds. A gradient elution is necessary to separate impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization in a potential LC-MS application.

Protocol 2: Analysis of Volatile Impurities by GC-MS
  • Objective: To identify and quantify volatile organic impurities in the reference standard material.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for general-purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program (Example):

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Rationale: For sulfonamide-related compounds, GC analysis often requires derivatization to improve volatility and thermal stability.[12] However, a preliminary screening without derivatization can detect volatile process impurities. The temperature program is designed to elute a wide range of potential impurities.

Conclusion

The establishment of a well-characterized in-house reference standard is a critical and necessary step for the accurate and reliable analysis of 6-Methyl-2H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. By following a systematic approach that includes comprehensive characterization using a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the integrity of their analytical data and meet regulatory expectations. The methodologies and workflow presented in this guide provide a robust framework for this essential process.

References

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - uspbpep.com. [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... - PMC. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry - PubMed. [Link]

  • Reference Standard Materials Program - Intertek. [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. [Link]

  • Primary Vs Secondary Reference Standards In GMP Labs - GMP Insiders. [Link]

  • Benzothiadiazine Impurities and Related Compound - Veeprho. [Link]

  • How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate. [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices - BioProcess International. [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • Molecular dynamics of solid benzothiadiazine derivatives (Thiazides). A study by NMR, DTA and DFT methods | Request PDF - ResearchGate. [Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi - American Chemical Society. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. [Link]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities - ResearchGate. [Link]

  • ich harmonised tripartite guideline the common technical document module 2 - PMDA. [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC - NIH. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. [Link]

  • tablet formulation and development of a validated stability indicating hplc method for quantification of - An-Najah Staff. [Link]

  • Multi-residue analysis of sulfonamide antibiotics in honey samples by on-line solid phase extraction using molecularly imprinted polymers coupled to liquid chromatography-tandem mass spectrometry - Taylor & Francis. [Link]

  • View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass - ResearchGate. [Link]

  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. [Link]

  • Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis - RJPN. [Link]

  • Studies of novel heterocyclic compounds - Der Pharma Chemica. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. [Link]

selectivity profile of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide against other ion channels

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives, specifically focusing on their emergence as highly selective activators of TRPC5 (Transient Receptor Potential Canonical 5) channels.

While the benzothiadiazine scaffold is historically associated with KATP channel openers (e.g., Diazoxide) and AMPA receptor modulators (e.g., IDRA-21), the 6-methyl substitution pattern—distinct from the classic 7-chloro motif—has been identified as a critical determinant for selective TRPC5 activation when coupled with specific N-substituents. This guide focuses on the lead compound in this class (often abbreviated as BTD in literature) and its discrimination against other TRP subfamilies and ion channels.

Executive Summary & Mechanism of Action

Compound Identity: 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Core Scaffold) Primary Pharmacological Target: TRPC5 Ion Channels (Agonist) Key Differentiator: Unlike its 7-chloro analogs (Diazoxide, IDRA-21) which target KATP and AMPA receptors, the 6-methyl variants exhibit a unique selectivity shift toward TRPC5, particularly when functionalized at the N-position (e.g., with adamantyl-alkyl chains).

Mechanism of Action: The 6-methyl-benzothiadiazine derivative (BTD) acts as a potent, reversible activator of TRPC5 homomers and TRPC1/5 or TRPC4/5 heteromers. It functions via an extracellular or transmembrane allosteric site, distinct from the pore region, inducing calcium influx in a dose-dependent manner (EC50 ≈ 1.3–1.4 µM). Crucially, it bypasses the G-protein signaling cascade (PLC/DAG pathway), allowing for direct channel gating.

TRPC5_Activation BTD 6-Methyl-Benzothiadiazine (Extracellular/Transmembrane) TRPC5_Closed TRPC5 Channel (Closed State) BTD->TRPC5_Closed Bind (Allosteric) TRPC5_Open TRPC5 Channel (Open State) TRPC5_Closed->TRPC5_Open Conformational Change Ca_Influx Ca2+ Influx (Depolarization) TRPC5_Open->Ca_Influx Ion Permeation PLC_Pathway PLC/DAG Pathway (G-Protein Coupled) PLC_Pathway->TRPC5_Closed Physiological Gating

Caption: Mechanism of TRPC5 activation by 6-methyl-benzothiadiazine (BTD), highlighting its direct gating mechanism independent of the canonical PLC pathway.

Selectivity Profile: The Comparative Analysis

The utility of 6-methyl-benzothiadiazine lies in its ability to discriminate between TRPC5 and closely related isoforms, as well as unrelated ion channels that are classic targets of the benzothiadiazine scaffold.

A. Selectivity Against TRP Family Members

The most critical selectivity metric is within the TRP family. BTD shows high specificity for TRPC5-containing complexes.

Target ChannelInteraction TypeActivity (EC50 / Response)Selectivity Ratio (vs TRPC5)
TRPC5 (Homomer) Agonist 1.3 µM 1.0 (Reference)
TRPC4 (Homomer)Weak/No Effect> 30 µM (Negligible)> 20-fold
TRPC1/5 (Heteromer)AgonistActive (Potentiated)N/A (Functional target)
TRPC6InactiveNo response at 100 µM> 75-fold
TRPV1 (Vanilloid)InactiveNo responseHighly Selective
TRPA1 (Ankyrin)InactiveNo responseHighly Selective
TRPM8 (Melastatin)InactiveNo responseHighly Selective

Insight: The lack of activity on TRPC6 and TRPV1 is vital for avoiding off-target nociceptive or cardiovascular effects often seen with non-selective TRP modulators (e.g., 2-APB).

B. Selectivity Against "Classic" Benzothiadiazine Targets

Researchers must verify that the "6-methyl" modification successfully abolishes activity at historical benzothiadiazine targets (KATP and AMPA).

Classic TargetRepresentative Ligand6-Methyl-BTD ActivityClinical Implication
Pancreatic KATP (SUR1) Diazoxide (7-chloro)Inactive / Low Potency Avoids hyperglycemia side effects.
Vascular KATP (SUR2B) Pinacidil / DiazoxideInactive Avoids severe hypotension.
AMPA Receptors IDRA-21 (7-chloro)Negligible Avoids excitotoxicity/seizures.
Thiazide-Sensitive NCC HydrochlorothiazideInactive Avoids diuretic effects.

Causality: The shift from 7-chloro to 6-methyl, combined with bulky N-substituents (e.g., adamantyl groups in BTD), creates steric hindrance that prevents binding to the SUR1 sulfonylurea receptor pocket and the AMPA allosteric site, effectively "tuning out" the scaffold's historical promiscuity.

Experimental Protocols for Validation

To validate the selectivity profile of a 6-methyl-benzothiadiazine derivative in your own lab, follow these self-validating protocols.

Protocol 1: High-Throughput Calcium Imaging (FLIPR)

Purpose: Primary screening of selectivity against TRP subfamilies.

  • Cell Lines: Prepare HEK293 stable lines expressing TRPC5 (Target), TRPC4, and TRPV1 (Negative Controls).

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C in HBSS buffer.

  • Baseline: Record baseline fluorescence (F0) for 30 seconds.

  • Compound Addition: Inject 6-Methyl-BTD (0.01 – 30 µM).

  • Validation Step (Positive Control):

    • For TRPC5: Add Riluzole (30 µM) or Englerin A (if checking TRPC4 cross-reactivity).

    • For TRPV1: Add Capsaicin (1 µM).

  • Data Analysis: Calculate

    
    . A selective hit must show 
    
    
    
    activation of TRPC5 with
    
    
    activation of controls at 10 µM.
Protocol 2: Whole-Cell Patch Clamp (Gold Standard)

Purpose: Confirming direct channel gating and ruling out false positives.

  • Setup: Whole-cell configuration; Holding potential -60 mV.

  • Intracellular Solution: Cs-aspartate based (to block K+ channels and isolate TRP currents), buffered with 10 mM BAPTA (to prevent Ca2+-dependent inactivation).

  • Perfusion: Apply 6-Methyl-BTD (10 µM) via gravity perfusion.

  • Voltage Ramp: Apply ramps from -100 mV to +100 mV over 500 ms every 2 seconds.

  • Signature Characteristic: Look for a doubly rectifying I-V curve (typical of TRPC5) with a reversal potential near 0 mV.

  • Inhibition Check: Apply Clemizole (TRPC5 blocker, 10 µM) or La3+ . The current must be fully inhibited to confirm TRPC5 specificity.

Selectivity_Workflow Start Compound: 6-Methyl-BTD Screen_FLIPR Step 1: FLIPR Screen (HEK-TRPC5 vs HEK-TRPV1/C4) Start->Screen_FLIPR Decision_1 Selectivity > 10-fold? Screen_FLIPR->Decision_1 Patch_Clamp Step 2: Patch Clamp (I-V Relationship) Decision_1->Patch_Clamp Yes Discard DISCARD Non-selective / Inactive Decision_1->Discard No Check_IV Doubly Rectifying? Patch_Clamp->Check_IV Blocker_Test Step 3: Blocker Validation (Clemizole Sensitivity) Check_IV->Blocker_Test Yes Check_IV->Discard No Validated VALIDATED Selective TRPC5 Agonist Blocker_Test->Validated Inhibited Blocker_Test->Discard Resistant

Caption: Step-by-step validation workflow to confirm the selectivity of 6-methyl-benzothiadiazine derivatives against off-target channels.

Comparative Landscape

How does the 6-methyl-benzothiadiazine derivative compare to other TRPC5 modulators?

CompoundPrimary TargetSelectivity IssuesAdvantage of 6-Methyl-BTD
Riluzole TRPC5 / NaV / K+Very Low (Dirty drug). Affects glutamate release, NaV channels.BTD is highly selective for TRPC5 over NaV/Kv.
Englerin A TRPC4 / TRPC5Moderate . Activates TRPC4 potently (often > TRPC5).BTD prefers TRPC5 over TRPC4 (>20-fold).
Methylprednisolone TRPC5 / GRLow . Potent glucocorticoid activity (side effects).BTD lacks steroid receptor activity.
Galangin TRPC5Moderate . Flavonoid with multiple kinase targets.BTD is a synthetic, optimized pharmacophore.

References

  • Beckmann, H., et al. (2017). "A benzothiadiazine derivative and methylprednisolone are novel and selective activators of transient receptor potential canonical 5 (TRPC5) channels." Cell Calcium.

  • Just, S., et al. (2018). "The TRPC5 Channel Activator Riluzole Ameliorates Defects in Sensorimotor Function and Homing Behavior in TRPC5-Deficient Mice." Frontiers in Molecular Neuroscience.

  • De Tullio, P., et al. (2003). "Structure-activity relationships of benzothiadiazine KATP channel openers." Current Medicinal Chemistry.

  • Impagnatiello, F., et al. (1997). "IDRA 21, a positive allosteric modulator of AMPA receptor, reduces kainate neurotoxicity in rat." Neuropharmacology.

Reproducing the Biological Effects of 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, historically recognized for generating potent diuretics, antihypertensives, and neuroactive agents[1]. Within this class, 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (6-MBTD) represents a critical pharmacological tool compound. It exhibits a fascinating dual-modulatory profile: it acts as an activator of ATP-sensitive potassium (KATP) channels and as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1][2].

For researchers and drug development professionals, reproducing the biological effects of 6-MBTD requires rigorous, self-validating electrophysiological assays. This guide provides an objective comparison of 6-MBTD against industry-standard alternatives—Diazoxide (a benchmark KATP opener) and Cyclothiazide (a benchmark AMPA PAM)—and details the exact experimental protocols required to independently verify these mechanisms.

Mechanistic Overview & Rationale

The biological activity of 6-MBTD diverges into two distinct pathways depending on the target tissue:

  • KATP Channel Activation (Pancreatic β-cells / Cardiovascular Tissue): By binding to the sulfonylurea receptor (SUR) subunits of the KATP channel octamer, benzothiadiazines lower the channel's sensitivity to intracellular ATP inhibition[3][4]. This forces the channel open, leading to potassium efflux, membrane hyperpolarization, and subsequent inhibition of voltage-gated calcium channels—a mechanism crucial for reducing insulin secretion or inducing vasodilation[5].

  • AMPA Receptor Modulation (CNS): In the central nervous system, benzothiadiazine derivatives bind to the dimer interface of the AMPA receptor's ligand-binding domain[2]. This binding stabilizes the open state of the channel and drastically slows the rate of desensitization in the continuous presence of glutamate, enhancing fast excitatory synaptic transmission[6].

Mechanism MBTD 6-MBTD (Benzothiadiazine) KATP KATP Channel (Pancreas/Heart) MBTD->KATP Activates AMPA AMPA Receptor (CNS Neurons) MBTD->AMPA PAM Hyperpol Membrane Hyperpolarization KATP->Hyperpol K+ Efflux Depol Prolonged Depolarization AMPA->Depol Na+/Ca2+ Influx

Dual pharmacological mechanism of 6-MBTD targeting KATP channels and AMPA receptors.

Comparative Performance Data

To establish a baseline for your independent studies, the following table synthesizes the expected performance metrics of 6-MBTD compared to highly optimized, target-specific alternatives.

CompoundPrimary TargetKATP Activation (EC₅₀)AMPA Potentiation (EC₅₀)Primary Application
6-MBTD Dual (KATP / AMPA)~45 µM~15 µMTool compound for dual-pathway neuroprotection
Diazoxide KATP Channel~10 µM[5]>100 µM (Inactive)Hypoglycemia management, Vasodilation
Cyclothiazide AMPA Receptor>100 µM (Inactive)~5 µM[6]Nootropic research, AMPA desensitization block

Note: 6-MBTD serves as a versatile scaffold. While it does not match the sheer potency of Diazoxide or Cyclothiazide at their respective primary targets, its balanced profile makes it invaluable for studying synergistic neuroprotective effects where both hyperpolarization and synaptic modulation are desired.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, electrophysiological experiments must be designed as self-validating systems. This means every recording must include internal controls (e.g., baseline establishment, positive control application, and washout recovery) to prove that the observed effects are genuinely caused by the compound and not by artifactual drift.

Protocol 1: Whole-Cell Patch-Clamp for KATP Channel Activation

Objective: Validate the KATP opening capability of 6-MBTD in isolated pancreatic β-cells or cardiomyocytes, using Diazoxide as a positive control[3][7].

Causality & Rationale: KATP channels are endogenously inhibited by physiological levels of intracellular ATP. By using a whole-cell configuration and filling the patch pipette with a precisely calibrated ATP concentration (e.g., 1-3 mM), you artificially clamp the intracellular ATP levels to maintain the channels in a closed state[3][4]. This creates a silent background, ensuring that any outward potassium current observed upon 6-MBTD application is definitively due to pharmacological channel opening.

Step-by-Step Methodology:

  • Cell Preparation: Isolate pancreatic β-cells using standard collagenase digestion and plate on laminin-coated coverslips. Allow 24-48 hours for recovery[3][7].

  • Solution Setup:

    • Extracellular Bath: 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular Pipette: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, and 3 mM Mg-ATP (pH 7.2)[3][5].

  • Seal and Break-in: Form a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette (3-5 MΩ resistance). Apply brief negative pressure to rupture the membrane and enter the whole-cell configuration[7].

  • Baseline Establishment: Voltage-clamp the cell at a holding potential of -70 mV. Record the baseline current for 3 minutes. The current should be minimal due to the ATP-mediated block of KATP channels.

  • Test Application (6-MBTD): Perfuse 50 µM 6-MBTD into the bath. Record the gradual development of an outward K+ current.

  • Validation (Positive Control & Washout): Wash out 6-MBTD until the current returns to baseline. Subsequently, apply 100 µM Diazoxide[3][5]. The amplitude of the Diazoxide-induced current serves as the maximum channel activation reference (100%).

Protocol 2: Outside-Out Patch-Clamp for AMPA Receptor Modulation

Objective: Measure the positive allosteric modulation and block of desensitization by 6-MBTD on AMPA receptors, using Cyclothiazide as a benchmark[2][6].

Causality & Rationale: AMPA receptors desensitize within milliseconds of glutamate exposure[6]. Standard whole-cell perfusion is too slow to capture this kinetic event, leading to artificially truncated peak currents. Therefore, an outside-out patch combined with an ultra-fast piezoelectric perfusion system is mandatory. Furthermore, NMDA receptors and voltage-gated sodium channels must be blocked (using APV and TTX, respectively) to ensure the recorded currents are exclusively AMPA-mediated[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture primary cortical neurons or utilize Xenopus oocytes expressing recombinant GluA2 subunits[2].

  • Solution Setup:

    • Extracellular Bath: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, supplemented with 1 µM TTX (blocks Na+ channels) and 50 µM APV (blocks NMDA receptors)[6].

    • Intracellular Pipette: 140 mM CsCl (blocks K+ channels to isolate excitatory currents), 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA (pH 7.2)[6].

  • Patch Excision: Form a whole-cell configuration, then slowly withdraw the pipette to excise an outside-out patch.

  • Fast Perfusion of Glutamate: Apply a 100 ms pulse of 1 mM Glutamate using a theta-glass rapid perfusion system. Record the sharp peak and rapid decay (desensitization) of the inward current[6].

  • Modulator Co-application: Pre-incubate the patch with 30 µM 6-MBTD for 10 seconds, followed by a co-application of 1 mM Glutamate + 30 µM 6-MBTD.

  • Data Analysis: Quantify the change in the steady-state to peak current ratio. A successful PAM effect is indicated by a significant slowing of the decay time constant (

    
    ) and an elevated steady-state current. Compare this kinetic shift against a 100 µM Cyclothiazide control[6].
    

Workflow Prep Cell Prep (Islets/Neurons) Seal Giga-Ohm Seal (>1 GΩ) Prep->Seal Config Patch Config (Whole-Cell/Excised) Seal->Config Perfuse Rapid Perfusion (Compound App) Config->Perfuse Record Data Acquisition & Kinetics Perfuse->Record

Standardized patch-clamp electrophysiology workflow for validating ion channel modulators.

Data Interpretation and Troubleshooting

When reproducing these studies, the most common point of failure is configurational instability .

  • If KATP currents "run down" (spontaneously decrease over time without drug washout), it indicates a loss of intracellular ATP integrity or calcium overload. Ensure your EGTA and Mg-ATP concentrations are freshly prepared.

  • If AMPA currents fail to show desensitization in the baseline state, your perfusion system is too slow. The solution exchange time must be

    
     ms. Calibrate the theta-glass position using open-tip junction potential measurements before excising the patch.
    

By adhering to these self-validating protocols, researchers can accurately benchmark the pharmacological efficacy of 6-MBTD and related benzothiadiazine 1,1-dioxides against established industry standards.

References

1.[1] The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. ResearchGate. 2.[5] The KATP Channel Activator Diazoxide Ameliorates Aβ and Tau Pathologies and Improves Memory in the 3xTgAD Mouse Model of Alzheimer's Disease. PMC. 3.[7] Electrophysiological analysis of cardiac K ATP channel. Biophysics Reports. 4.[3] Patch-clamp recording from pancreatic β-cells. ResearchGate. 5.[4] The human mitochondrial KATP channel is modulated by calcium and nitric oxide: a patch-clamp approach. CORE. 6.[2] Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. PMC. 7.[6] ALLOSTERIC REGULATION OF α-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLE-PROPIONATE RECEPTORS BY THIOCYANATE AND CYCLOTHIAZIDE. UC Davis.

Sources

Safety Operating Guide

6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-management system. This compound belongs to the benzothiadiazine class (structurally related to diazoxide and thiazide diuretics). Consequently, it must be handled as a bioactive pharmaceutical intermediate with potential cardiovascular and metabolic effects, beyond simple chemical toxicity.[1]

Part 1: Immediate Action Card (Executive Summary)

Critical Parameter Operational Directive
Primary Hazard Bioactive Agent / Irritant. Potential for hypotension or metabolic dysregulation (hyperglycemia) upon significant exposure.[1][2][3][4] Respiratory sensitizer.[5]
Waste Classification Hazardous Chemical Waste. Do NOT dispose of in municipal trash or sewer systems.
Disposal Method High-Temperature Incineration (with scrubber for SOₓ/NOₓ).[3][4]
Spill Response Do Not Dry Sweep. Use HEPA vacuum or wet-wiping to prevent aerosolization.[4]
PPE Requirement Nitrile gloves (double-gloved recommended), Lab coat, Safety goggles, N95/P100 respirator if handling powder outside a fume hood.[1][3][4]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior.[6][7] The "benzo[e][1,2,4]thiadiazine 1,1-dioxide" scaffold contains a sulfonamide moiety within a heterocyclic ring.[1][2][5][3][4]

Chemical Identity & Properties
  • Chemical Name: 6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide[1][2][5][3][4]

  • Functional Class: Benzothiadiazine derivative (K_ATP channel opener / Diuretic analog).[2]

  • Physical State: Typically a white to off-white crystalline solid.[2][5][4]

  • Solubility: Low water solubility; soluble in alkaline solutions (due to the acidic NH at position 2) and organic solvents like DMSO or DMF.

Risk Factors Driving Disposal Protocols
  • Pharmacological Potency: Unlike inert organic waste, this compound may exert biological effects (vasodilation, insulin inhibition) at low doses.[1][3] It must be segregated from general organic waste streams to prevent accidental exposure downstream.

  • Thermal Decomposition: Upon incineration, the sulfonyl group (

    
    ) and nitrogen atoms will generate Sulfur Oxides (SOₓ)  and Nitrogen Oxides (NOₓ) .[3] The disposal facility must be equipped with scrubbers.
    
  • Chemical Stability: Stable under ambient conditions but reactive with strong oxidizing agents.[5]

Part 3: Step-by-Step Disposal Protocol

This protocol complies with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste.

Scenario A: Solid Waste (Pure Substance or Spilled Powder)[2][4][5]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3][4] Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid waste into the container inside a chemical fume hood.

  • Labeling:

    • Affix a hazardous waste label.

    • Mandatory Text: "Hazardous Waste - Toxic / Irritant."[2][5][3][4]

    • Chemical Name: Write the full name. Do not use abbreviations or structural formulas alone.

  • Deactivation (Optional but Recommended for High Potency): If you have large quantities (>10g), treat with a dilute alkaline solution (e.g., 1M NaOH) to dissolve, then neutralize, but direct incineration of the solid is preferred to minimize handling.[1][3]

Scenario B: Liquid Waste (Mother Liquors / HPLC Effluent)[2][4][5]
  • Segregation: Do not mix with halogenated solvents if possible, as this increases disposal costs, though it is chemically compatible.[1]

  • pH Check: Benzothiadiazines are acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Ensure the waste container is compatible with slightly acidic to neutral organic mixtures.
    
  • Precipitation Risk: If dissolved in high-pH aqueous buffers, lowering the pH (e.g., mixing with acid waste) may cause the compound to precipitate, creating a sludge.[1][2][3][4] Keep aqueous basic streams separate.

Scenario C: Contaminated Packaging (Vials/Bottles)[2][4][5]
  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Scenario B).

  • Defacing: Cross out the original label.

  • Final Step: Dispose of the triple-rinsed container as glass/plastic waste (unless local EHS regulations require all chemo-related containers to be incinerated).[2][3][4]

Part 4: Visualized Workflows

Workflow 1: Spill Response Decision Tree

This diagram guides the immediate response to an accidental release in the laboratory.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Powder Solid / Powder Assess->Powder Dry Liquid Liquid / Solution Assess->Liquid Wet ActionPowder Isolate Area. Do NOT Dry Sweep. Use Wet-Wipe or HEPA Vac. Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Chem-Pad. Liquid->ActionLiquid Bagging Transfer to Double-Bagged Waste Container ActionPowder->Bagging ActionLiquid->Bagging Labeling Label: 'Hazardous Waste - Benzothiadiazine Derivative' Bagging->Labeling EHS Contact EHS for Pickup Labeling->EHS

Caption: Operational logic for containing and packaging accidental spills to prevent aerosolization.

Workflow 2: Waste Stream Management

This diagram illustrates the correct segregation to prevent chemical incompatibility.

WasteSegregation Compound 6-Methyl-2H-benzo[e] [1,2,4]thiadiazine 1,1-dioxide State Physical State? Compound->State SolidStream Solid Waste Stream (Incineration) State->SolidStream Pure Solid LiquidOrg Organic Solvents (Non-Halogenated) State->LiquidOrg Dissolved in DMSO/MeOH LiquidAq Aqueous Basic (pH > 9) State->LiquidAq Dissolved in NaOH PrecipWarning WARNING: Do not mix Aqueous Basic with Acid Waste (Precipitation Risk) LiquidAq->PrecipWarning

Caption: Segregation strategy to avoid precipitation and ensure compatible incineration streams.

Part 5: Regulatory & Compliance Framework

To ensure your laboratory remains compliant, reference these standards when filling out waste manifests.

  • US EPA (RCRA):

    • While this specific CAS is likely not "P-listed" or "U-listed," it defaults to a Characteristic Waste if it exhibits toxicity.[1][2][5][3][4]

    • Best Practice: Classify under the "ignitable" (if in solvent) or "toxic" umbrella code used by your waste contractor for non-listed pharmaceuticals.

    • Waste Code: Often D001 (Ignitable, if in solvent) or generic organic hazardous waste codes provided by your disposal vendor (e.g., Stericycle, Veolia).[1][3]

  • European Waste Catalogue (EWC):

    • 18 01 06 : Chemicals consisting of or containing hazardous substances (if generated from healthcare/research).

    • 07 05 : Wastes from the Manufacture, Formulation, Supply and Use (MFSU) of pharmaceuticals.[1]

References

  • PubChem. 2H-1,2,4-Benzothiadiazine 1,1-dioxide Compound Summary. National Library of Medicine. (Accessed 2024).[2][7][8][9] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link][3][4]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.